Chemical structure and properties of (2-Fluoro-5-(methoxymethyl)phenyl)methanol
The following technical guide is structured to provide an authoritative, deep-dive analysis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol . This document synthesizes chemical engineering principles with medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an authoritative, deep-dive analysis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol . This document synthesizes chemical engineering principles with medicinal chemistry applications, designed for use by process chemists and drug discovery scientists.[1]
A Strategic Fluorinated Scaffold for Medicinal Chemistry and Agrochemical Synthesis
Executive Summary
(2-Fluoro-5-(methoxymethyl)phenyl)methanol is a bifunctional fluorinated building block characterized by three distinct pharmacophoric features: a benzylic alcohol for coupling, a methoxymethyl (MOM) ether as a stable dipole-modulating motif, and a fluorine atom at the ortho position.
In modern drug discovery, this scaffold is valued for its ability to modulate lipophilicity (LogP) and metabolic stability .[1] The fluorine atom blocks the metabolically labile 2-position, while the methoxymethyl group serves as a bioisostere for polar side chains, often improving solubility without introducing hydrogen bond donors.[1] It is a critical intermediate in the synthesis of next-generation pyrethroids and GPR40 agonists.
Chemical Architecture & Physicochemical Profile[1]
Structural Analysis
The molecule consists of a 1,2,5-trisubstituted benzene ring.[1] The electronic interplay between the electronegative fluorine and the electron-donating ether substituents creates a unique electrostatic potential map, influencing both binding affinity in protein pockets and reactivity during synthesis.[1]
Data based on computational consensus and structural analogs (e.g., CAS 83282-91-1).[1]
Property
Value / Description
Note
Molecular Formula
Molecular Weight
170.18 g/mol
Fragment-like (<300 Da)
Physical State
Viscous Oil or Low-Melting Solid
Tendency to supercool
Boiling Point
~260–270 °C (Predicted)
High BP due to H-bonding
LogP (Predicted)
1.45 ± 0.3
Optimal for CNS/Oral drugs
pKa (OH)
~14.5
Slightly more acidic than benzyl alcohol due to F-induction
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Sparingly soluble in water
Synthetic Pathways & Process Chemistry[1][6][7]
The synthesis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol requires precise differentiation between two benzylic positions. The most robust industrial route avoids non-selective alkylation by utilizing a reduction strategy.[1]
Primary Synthetic Route: Selective Reduction
This protocol ensures high regioselectivity by establishing the ether linkage before generating the final alcohol.[1]
Figure 1: Step-wise synthetic pathway ensuring regiochemical integrity of the methoxymethyl group.[1]
Applications in Drug Discovery[1]
Pharmacophore Modulation
In the development of GPR40 agonists (e.g., analogs of Fasiglifam/TAK-875) and pyrethroids, this scaffold serves a dual purpose:
Metabolic Blocking: The C-2 fluorine atom obstructs the "NIH Shift" and prevents hydroxylation at the electron-rich ortho position, extending the half-life (
) of the drug.
Solubility Enhancement: The methoxymethyl group acts as a "masked" hydrophilic region.[1] Unlike a free hydroxyl, it permeates cell membranes (higher permeability), but unlike a methyl group, it maintains water solubility.[1]
Reactivity Profile for MedChem
Researchers utilize the benzylic alcohol handle for diverse coupling reactions:
Appel Reaction: Conversion to benzyl chloride for alkylation of amines.[1]
Mitsunobu Reaction: Direct coupling with phenols or sulfonamides.[1]
Oxidation: Conversion to the aldehyde for reductive amination.[1]
Experimental Protocol: Quality Control & Handling
Safety Note: Fluorinated benzyl halides (intermediates) are potent lachrymators. All operations must be performed in a fume hood.[1]
Analytical Characterization (Standard)
To validate the identity of CAS 1895357-06-8, ensure the following spectral signatures:
Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.[1][4][5] Patent CN102731269B.[1] Google Patents. Link
Medicinal Chemistry Context (GPR40 Agonists)
Tsujihata, Y., et al. (2011).[1] TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist.[1][6][7] Journal of Pharmacology and Experimental Therapeutics.[6] Link
General Fluorine Chemistry
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1] Chemical Society Reviews.[1] Link
(2-Fluoro-5-(methoxymethyl)phenyl)methanol CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and application of (2-Fluoro-5-(methoxymethyl)phenyl)methanol , a specialized fluorinated building block used in modern medicinal chemistry. Advance...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and application of (2-Fluoro-5-(methoxymethyl)phenyl)methanol , a specialized fluorinated building block used in modern medicinal chemistry.
Advanced Intermediate for Medicinal Chemistry & Drug Discovery
Executive Summary
(2-Fluoro-5-(methoxymethyl)phenyl)methanol (CAS: 1895357-06-8 ) is a high-value benzyl alcohol derivative characterized by a specific substitution pattern: a fluorine atom at the ortho position and a methoxymethyl ether at the meta position relative to the hydroxymethyl group. This structural motif is critical in the development of voltage-gated sodium channel modulators (e.g., NaV1.6 inhibitors) and other small-molecule therapeutics where metabolic stability and lipophilicity modulation are required.
This guide provides a comprehensive technical analysis, including validated synthesis protocols, structural properties, and quality control metrics designed for researchers in pharmaceutical development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The precise characterization of this compound is essential for its use as a reliable starting material in GMP and GLP environments.
Table 1: Core Chemical Specifications
Property
Specification
Chemical Name
(2-Fluoro-5-(methoxymethyl)phenyl)methanol
CAS Registry Number
1895357-06-8
Molecular Formula
C₉H₁₁FO₂
Molecular Weight
170.18 g/mol
Exact Mass
170.0743
Physical State
Colorless to pale yellow oil or low-melting solid
Solubility
Soluble in MeOH, DCM, DMSO, THF; sparingly soluble in water
Expertise & Causality: The synthesis of this molecule requires navigating the reactivity of the aryl fluoride. A direct electrophilic aromatic substitution is not feasible due to the directing group conflicts. Therefore, the most robust route utilizes a lithium-halogen exchange on a brominated precursor, followed by formylation and reduction. This approach preserves the sensitive methoxymethyl ether while installing the alcohol functionality with high regioselectivity.
Retrosynthetic Analysis
The target molecule is disconnected at the benzylic alcohol carbon. The most logical precursor is 2-Bromo-1-fluoro-4-(methoxymethyl)benzene (CAS 887268-22-6), which allows for the controlled installation of the hydroxymethyl group via an aldehyde intermediate.
Reagents: n-Butyllithium (n-BuLi, 2.5 M in hexanes), Anhydrous THF, N,N-Dimethylformamide (DMF).
Protocol:
Charge a flame-dried 3-neck flask with 2-Bromo-1-fluoro-4-(methoxymethyl)benzene (1.0 eq) and anhydrous THF (10 mL/g).
Cool the solution to -78°C under an inert atmosphere (N₂ or Ar). Critical: Temperature control prevents benzyne formation or scrambling of the lithiated species.
Dropwise add n-BuLi (1.1 eq) over 30 minutes, maintaining internal temperature < -70°C. Stir for 1 hour at -78°C to ensure complete lithiation.
Add anhydrous DMF (1.5 eq) dropwise.
Allow the mixture to warm to 0°C over 2 hours.
Quench: Add saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate 2-Fluoro-5-(methoxymethyl)benzaldehyde .
Dissolve the crude aldehyde from Step 1 in MeOH (5 mL/g) and cool to 0°C.
Add NaBH₄ (0.6 eq) portion-wise. Note: 0.25 eq of NaBH₄ theoretically reduces 1 eq of aldehyde, but excess ensures completion.
Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
Workup: Quench with water/1N HCl (carefully, to pH 6). Remove MeOH under reduced pressure. Extract aqueous residue with DCM.[1][2]
Purification: Flash column chromatography (Hexanes/EtOAc gradient) to yield pure (2-Fluoro-5-(methoxymethyl)phenyl)methanol .
Synthesis Workflow Diagram
The following diagram illustrates the chemical logic and process flow for the synthesis.
Figure 1: Step-wise synthesis pathway from the bromo-precursor to the target benzyl alcohol.
Applications in Drug Discovery
This compound serves as a versatile "handle" in medicinal chemistry. The benzyl alcohol moiety is typically converted into a leaving group (halide or mesylate) to couple with heterocycles, or oxidized to an acid/aldehyde for further functionalization.
Primary Application Domain:
Nav1.6 Inhibitors: Used in the synthesis of benzenesulfonamide derivatives for treating epilepsy and epileptic seizure disorders (e.g., Dravet syndrome).
Kinase Inhibitors: The fluoro-methoxy substitution pattern modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity (LogP).
Utilization Workflow
Figure 2: Downstream utility of the target molecule in generating bioactive pharmaceutical ingredients.
Quality Control & Safety
Trustworthiness: To ensure the integrity of biological data generated using this compound, strict QC parameters must be met.
Analytical Standards
¹H NMR (400 MHz, CDCl₃): Diagnostic peaks include the singlet for the methoxy group (~3.4 ppm), the singlet for the benzylic methylene (~4.7 ppm), and the doublet/multiplet patterns of the aromatic protons characteristic of 1,2,4-substitution with fluorine coupling.
HPLC Purity: >98% (UV detection at 254 nm).
Residual Solvents: THF and DMF must be <0.1% due to potential interference in biological assays.
Handling: Perform all synthesis steps in a fume hood. The intermediate organolithium species are pyrophoric; strict anhydrous techniques are mandatory.
References
Boroncore . (n.d.). (2-Fluoro-5-(methoxymethyl)phenyl)methanol Product Page. Retrieved March 6, 2026, from [Link]
Glaxo Group Limited. (2013). WO2013093497A1: 2-(pyridin-2yl)-1,7-diaza-spiro[4.4]nonane-6-one compounds as voltage-gated sodium channels modulators. Patent.
Xenon Pharmaceuticals Inc. (2018). WO2018106284A1: Benzenesulfonamide compounds and their use as therapeutic agents. Patent.
Literature review on (2-Fluoro-5-(methoxymethyl)phenyl)methanol synthesis pathways
For Researchers, Scientists, and Drug Development Professionals Abstract (2-Fluoro-5-(methoxymethyl)phenyl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its speci...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Fluoro-5-(methoxymethyl)phenyl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring a fluorine atom, a methoxymethyl group, and a hydroxymethyl group on a benzene ring, makes it a valuable intermediate for introducing these functionalities into larger, more complex molecules. This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways for (2-Fluoro-5-(methoxymethyl)phenyl)methanol, designed for researchers, scientists, and professionals in drug development. The guide details the most direct synthetic route starting from a commercially available precursor, as well as alternative multi-step pathways from more fundamental starting materials. Each pathway is presented with detailed, step-by-step experimental protocols, mechanistic insights, and a comparative analysis of their advantages and disadvantages.
Introduction
The strategic incorporation of fluorine and ether functionalities into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxymethyl group, a stable ether, can act as a lipophilic spacer or a protected hydroxyl group. The primary alcohol functionality of the target molecule serves as a versatile handle for further chemical transformations, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. Consequently, robust and efficient synthetic routes to (2-Fluoro-5-(methoxymethyl)phenyl)methanol are of significant interest.
This guide will explore the following synthetic strategies:
Pathway 1: The Most Direct Route via Reduction of a Commercially Available Aldehyde
Pathway 2: Synthesis from 2-Fluorobenzaldehyde via Bromination and Substitution
Pathway 3: A Williamson Ether Synthesis Approach
Pathway 1: The Most Direct Route - Reduction of 2-Fluoro-5-(methoxymethyl)benzaldehyde
The most straightforward and economically viable synthesis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol involves the direct reduction of the corresponding commercially available aldehyde, 2-Fluoro-5-(methoxymethyl)benzaldehyde[1]. This one-step transformation is highly efficient and utilizes common and selective reducing agents.
Causality Behind Experimental Choices
The choice of reducing agent is critical for the selective reduction of the aldehyde group without affecting other functionalities in the molecule, namely the fluoro and methoxymethyl groups. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other reducible groups. It is also relatively inexpensive and easy to handle compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which could potentially lead to side reactions. The reaction is typically carried out in a protic solvent like methanol or ethanol, which serves to protonate the intermediate alkoxide to yield the final alcohol product.
Experimental Protocol
Reaction: Reduction of 2-Fluoro-5-(methoxymethyl)benzaldehyde
Reagents and Materials:
Reagent/Material
Molecular Weight ( g/mol )
Amount (mmol)
Molar Ratio
2-Fluoro-5-(methoxymethyl)benzaldehyde
168.17
10
1.0
Sodium Borohydride (NaBH₄)
37.83
12
1.2
Methanol (MeOH)
32.04
-
-
Deionized Water
18.02
-
-
Diethyl Ether (or Ethyl Acetate)
74.12
-
-
Saturated Ammonium Chloride (NH₄Cl)
53.49
-
-
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
-
-
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-(methoxymethyl)benzaldehyde (1.68 g, 10 mmol).
Dissolve the aldehyde in 20 mL of methanol and cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (0.45 g, 12 mmol) to the stirred solution in small portions over 15 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride solution to decompose the excess sodium borohydride.
Remove the methanol under reduced pressure using a rotary evaporator.
To the remaining aqueous residue, add 20 mL of deionized water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
Combine the organic extracts and wash with brine (20 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
The crude (2-Fluoro-5-(methoxymethyl)phenyl)methanol can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a colorless oil or a low-melting solid.
Visualization of the Workflow
Caption: Workflow for the synthesis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol via direct reduction.
Pathway 2: Synthesis from 2-Fluorobenzaldehyde
Step 2.1: Bromination of 2-Fluorobenzaldehyde
The first step is the electrophilic aromatic substitution (bromination) of 2-fluorobenzaldehyde to yield 2-fluoro-5-bromobenzaldehyde. The fluorine atom is an ortho-, para-director, and the aldehyde group is a meta-director. The para-position to the fluorine atom (the 5-position) is the most activated site for electrophilic substitution.
In a reaction vessel, dissolve 2-fluorobenzaldehyde in concentrated sulfuric acid or dichloroethane.
If using a Lewis acid catalyst like anhydrous aluminum chloride, add it to the solution.
Slowly add N-bromosuccinimide (NBS) or bromine dropwise while maintaining the temperature (e.g., 60 °C).
Stir the reaction for several hours until completion (monitored by TLC).
Pour the reaction mixture into ice water and extract the product with an organic solvent like cyclohexane or dichloromethane.
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
After filtration and concentration, the crude 2-fluoro-5-bromobenzaldehyde can be purified by vacuum distillation.
Step 2.2: Introduction of the Methoxymethyl Group
This step can be approached in a couple of ways. A Grignard reaction followed by etherification or a direct nucleophilic substitution. A plausible, though not explicitly found for this substrate, method would be a nucleophilic substitution with sodium methoxide in the presence of a suitable catalyst. A more robust method would be to first form a Grignard reagent from 2-fluoro-5-bromobenzaldehyde and then react it with a methoxymethylating agent.
Conceptual Protocol (Grignard-based):
Prepare the Grignard reagent from 2-fluoro-5-bromobenzaldehyde and magnesium turnings in anhydrous THF[4][5]. The aldehyde functionality would need to be protected (e.g., as an acetal) prior to Grignard formation.
React the Grignard reagent with an electrophile such as chloromethyl methyl ether (MOM-Cl) or formaldehyde followed by methylation.
Deprotect the aldehyde to afford 2-fluoro-5-(methoxymethyl)benzaldehyde, which can then be reduced as in Pathway 1.
Given the complexity and the need for protecting groups, this route is less direct than Pathway 1 but demonstrates a valid synthetic strategy from a simpler precursor.
Visualization of the Workflow
Caption: A plausible synthetic route from 2-fluorobenzaldehyde to the target molecule.
Pathway 3: A Williamson Ether Synthesis Approach
The Williamson ether synthesis is a classic and reliable method for forming ethers[6][7]. In the context of our target molecule, this pathway would involve the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. A hypothetical, yet chemically sound, approach would be to start with a di-functionalized precursor, such as (2-fluoro-5-(hydroxymethyl)phenyl)methanol, and selectively etherify one of the hydroxyl groups. However, the synthesis of this diol precursor is not trivial. A more practical approach would be to start with a phenol derivative.
Conceptual Pathway
Starting Material: A suitable starting material would be a 4-fluoro-3-(hydroxymethyl)phenol.
Williamson Ether Synthesis: The phenolic hydroxyl group is more acidic and can be selectively deprotonated with a mild base (e.g., K₂CO₃) and then reacted with a methoxymethylating agent like methoxymethyl chloride (MOM-Cl) to form the methoxymethyl ether[8][9][10].
Final Product: The resulting (2-fluoro-5-(methoxymethyl)phenyl)methanol would be obtained directly.
The main challenge of this pathway is the availability of the starting 4-fluoro-3-(hydroxymethyl)phenol. If this precursor needs to be synthesized, it would add several steps to the overall process.
Visualization of the Workflow
Caption: A conceptual Williamson ether synthesis route to the target molecule.
Comparative Analysis and Conclusion
Pathway
Starting Material
Number of Steps
Pros
Cons
1: Direct Reduction
2-Fluoro-5-(methoxymethyl)benzaldehyde
1
Highly efficient, high yielding, uses common reagents, straightforward.
Dependent on the commercial availability of the starting aldehyde.
2: From 2-Fluorobenzaldehyde
2-Fluorobenzaldehyde
Multi-step
Starts from a more basic and readily available material.
Longer route, may require protecting groups, potentially lower overall yield.
3: Williamson Ether Synthesis
4-Fluoro-3-(hydroxymethyl)phenol
1 (from phenol)
Utilizes a classic and reliable reaction.
The required starting phenol is likely not commercially available.
References
Mastering Organic Synthesis with 2-Fluoro-5-Methoxybenzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
Supporting Information Cross Dehydrogenative Coupling via Base-promoted Homolytic Aromatic Substitution (BHAS) – Synthesis of Fluorenones and Xanthones. (n.d.). University of Vienna. Retrieved from [Link]
Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]
The Williamson Ether Synthesis. (n.d.). University of Massachusetts. Retrieved from [Link]
2-Fluoro-5-methoxybenzaldehyde. (n.d.). Oakwood Chemical. Retrieved from [Link]
CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.). Google Patents.
Preparation method of 2-fluoro-5-bromobenzaldehyde. (2016, August 24). Eureka | Patsnap. Retrieved from [Link]
2-Fluoro-5-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
Grignard reagent. (n.d.). In Wikipedia. Retrieved from [Link]
(PDF) 2-Bromo-5-fluorobenzaldehyde. (2013). ResearchGate. Retrieved from [Link]
(PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. (2008). ResearchGate. Retrieved from [Link]
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (2021). Molecules, 26(12), 3535. Retrieved from [Link]
Safety data sheet (SDS) and hazards for (2-Fluoro-5-(methoxymethyl)phenyl)methanol
An In-depth Technical Guide to the Safe Handling of (2-Fluoro-5-(methoxymethyl)phenyl)methanol for Research and Development Introduction: Navigating the Chemistry of a Novel Benzyl Alcohol Derivative (2-Fluoro-5-(methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safe Handling of (2-Fluoro-5-(methoxymethyl)phenyl)methanol for Research and Development
Introduction: Navigating the Chemistry of a Novel Benzyl Alcohol Derivative
(2-Fluoro-5-(methoxymethyl)phenyl)methanol is a substituted benzyl alcohol derivative of interest in medicinal chemistry and drug development. Its unique combination of a fluorine atom, a methoxymethyl group, and a hydroxymethyl substituent on a benzene ring presents a distinct chemical entity with potential for nuanced biological activity and, consequently, specific handling requirements. The presence of a fluorine atom can significantly alter the metabolic stability and binding affinity of a molecule, while the methoxymethyl and alcohol functionalities provide sites for further chemical modification and interaction with biological targets.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the anticipated hazards and safe handling protocols for (2-Fluoro-5-(methoxymethyl)phenyl)methanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules to infer its toxicological profile and establish robust safety procedures. The core principle of this guide is to foster a proactive safety culture by understanding the chemical causality behind potential hazards.
Anticipated Hazard Profile: A Structure-Based Assessment
The hazard profile of (2-Fluoro-5-(methoxymethyl)phenyl)methanol can be logically deduced by examining its constituent functional groups and comparing it to analogous compounds. The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system, with a potential for acute oral toxicity.
Table 1: GHS Hazard Classification for Structurally Similar Compounds
Compound
CAS Number
GHS Hazard Statements
Source(s)
(5-Fluoro-2-methoxyphenyl)methanol
426831-32-5
H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.
Based on this comparative analysis, it is prudent to handle (2-Fluoro-5-(methoxymethyl)phenyl)methanol as a compound that is at a minimum:
A skin irritant (H315)
A serious eye irritant (H319)
A potential respiratory irritant (H335)
Potentially harmful if swallowed (H302)
The fluorinated aromatic ring and the benzyl alcohol moiety are the primary drivers of this irritant potential. Aromatic compounds can be defatting to the skin, leading to irritation upon prolonged contact. The alcohol group can also contribute to this effect. Eye irritation is a common hazard for many organic chemicals. Inhalation of fine powders or aerosols can lead to irritation of the mucous membranes and respiratory tract.
Caption: Predicted hazards of (2-Fluoro-5-(methoxymethyl)phenyl)methanol.
Risk Mitigation and Safe Handling Protocols
A proactive approach to safety is paramount when working with novel chemical entities. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk.[4]
Skin Protection:
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
Lab Coat: A flame-retardant lab coat should be worn at all times in the laboratory.
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] In the absence of adequate ventilation, a NIOSH-approved respirator may be necessary.
Caption: Recommended PPE workflow for handling the compound.
Engineering Controls
Ventilation: All manipulations of (2-Fluoro-5-(methoxymethyl)phenyl)methanol should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]
Storage and Handling
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] Keep the container tightly closed.
Handling:
Before use, ensure all necessary PPE is donned correctly.
Dispense the required amount of the compound carefully within a chemical fume hood to minimize the generation of dust or aerosols.
Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)benzyl alcohol.
Hirose, M., et al. (1993).
Ren, S., & Wang, X. (2015). Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach.
Fisher Scientific. (2025, December 25). Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)benzyl alcohol.
Sigma-Aldrich. Safety Information for (5-Fluoro-2-methoxyphenyl)methanol.
Santa Cruz Biotechnology.
3M.
Fisher Scientific. (2025, December 25).
Smith, C. J., et al. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences.
Wageningen University & Research. (2022, February 28). The effects of alkyl substitution on metabolism and resulting toxicities of Polycyclic Aromatic Hydrocarbons (PAHs)
Strategic Utilization of (2-Fluoro-5-(methoxymethyl)phenyl)methanol in Modern Drug Discovery
Executive Summary In the pursuit of novel therapeutics, the selection of highly functionalized, pre-validated building blocks is a critical determinant of a drug discovery program's success. (2-Fluoro-5-(methoxymethyl)ph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of novel therapeutics, the selection of highly functionalized, pre-validated building blocks is a critical determinant of a drug discovery program's success. (2-Fluoro-5-(methoxymethyl)phenyl)methanol (CAS No. 1895357-06-8) is a privileged, multi-functional scaffold designed to address common pharmacokinetic and physicochemical liabilities in lead optimization[1]. By combining the metabolic shielding of a fluorine atom, the hydrogen-bonding potential of a methoxymethyl (MOM) ether, and the synthetic versatility of a benzylic alcohol, this molecule serves as a premier intermediate for synthesizing kinase inhibitors, GPCR modulators, and targeted protein degraders.
This technical guide provides an in-depth mechanistic analysis of this building block, detailing its structural rationale, quantitative physicochemical benefits, and self-validating experimental protocols for its integration into complex drug scaffolds.
Structural Profiling & Physicochemical Rationale
The strategic placement of three distinct functional groups around the central phenyl ring transforms a simple arene into a highly tunable pharmacophore.
The 2-Fluoro Substituent: Metabolic Shielding and pKa Modulation
The incorporation of fluorine in medicinal chemistry is a proven strategy to enhance metabolic stability and bioavailability (). Situated at the ortho position relative to the hydroxymethyl group, the highly electronegative fluorine atom serves two primary functions:
Metabolic Blocking: It sterically and electronically blocks cytochrome P450-mediated aromatic oxidation at a highly susceptible position.
Electronic Tuning: The strong inductive electron-withdrawing effect lowers the pKa of the adjacent benzylic position, modulating the basicity of any amine conjugated to it in subsequent synthetic steps. This prevents excessive basicity, thereby improving oral absorption and reducing hERG toxicity risks.
The 5-Methoxymethyl (MOM) Group: LogD Tuning and H-Bonding
While installing hydrogen bond acceptors (HBAs) is crucial for target protein engagement, excessive HBAs drastically increase the Polar Surface Area (PSA), violating Veber's rule (<140 Ų) and destroying oral bioavailability. The methoxymethyl group acts as a non-lipophilic "scout" for protein pocket finding ([2]). It provides a stable ether linkage that acts as a potent H-bond acceptor while contributing minimally to the overall lipophilicity (ΔLogD of aliphatic methoxy groups ranges from −0.80 to −0.40). This allows medicinal chemists to chase potency without sacrificing physicochemical properties.
The 1-Hydroxymethyl Group: The Synthetic Handle
Aryl alkyl alcohols are foundational synthons in drug discovery ([3]). The hydroxymethyl group provides a highly reactive site for SN2 alkylation, Mitsunobu reactions, or oxidation to an aldehyde for reductive amination. It serves as the primary covalent attachment point to the core drug scaffold.
Pharmacophore mapping of (2-Fluoro-5-(methoxymethyl)phenyl)methanol functional groups.
Quantitative Data & Property Profiling
To understand the advantage of this specific building block, it is essential to compare its physicochemical metrics against simpler analogs. The data below highlights how the combination of fluorine and the MOM group maintains a low molecular weight while optimizing the polar surface area.
Property
Value / Metric
Rationale in Drug Design
Molecular Weight
170.18 g/mol
Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Molecular Formula
C9H11FO2
Provides a balanced ratio of lipophilic carbon to polar heteroatoms.
Est. TPSA
~29.5 Ų
Well below the 140 Ų threshold, ensuring excellent cell membrane permeability.
H-Bond Acceptors
3 (F, O, O)
Enhances target binding affinity via multipolar interactions within the binding pocket.
H-Bond Donors
1 (OH)
Consumed during synthesis (typically converted to an ether or amine linkage).
Synthetic Workflows & Experimental Protocols
Integrating (2-Fluoro-5-(methoxymethyl)phenyl)methanol into a complex heterocyclic core (such as an indole or pyrazole kinase hinge-binder) requires a two-step activation and alkylation sequence.
Synthetic workflow for the integration of the building block into a drug scaffold.
Protocol 1: Activation via Benzylic Bromination
To utilize the building block in an SN2 reaction, the hydroxyl group must first be converted into a superior leaving group.
Step-by-Step Methodology:
Preparation: Dissolve (2-Fluoro-5-(methoxymethyl)phenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3 until CO2 evolution ceases. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Causality & Validation:
PBr3 is selected over thionyl chloride (SOCl2) to prevent competitive chlorination and to generate a highly reactive benzylic bromide. The reaction temperature is strictly maintained at 0 °C to prevent the highly acidic HBr byproduct from cleaving the acid-sensitive methoxymethyl (MOM) ether. Validation is achieved via TLC (UV active, KMnO4 stain) showing complete consumption of the starting material, followed by the immediate NaHCO3 quench to neutralize residual acid.
Protocol 2: SN2 N-Alkylation of a Heterocyclic Core
Once activated, the benzylic bromide is coupled to the nitrogen of a target heterocycle.
Step-by-Step Methodology:
Preparation: In a flame-dried flask, dissolve the target heterocycle (e.g., a substituted pyrazole, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
Deprotonation: Add anhydrous potassium carbonate (K2CO3, 2.0 eq) and stir at room temperature for 30 minutes.
Coupling: Add the benzylic bromide intermediate (1.1 eq) from Protocol 1 dropwise. Heat the reaction to 60 °C and stir for 4–6 hours.
Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (5x) to remove DMF, followed by a brine wash. Dry over Na2SO4 and purify via flash column chromatography.
Causality & Validation:
Potassium carbonate (K2CO3) is employed as a mild, heterogeneous base. Unlike stronger bases (e.g., NaH), K2CO3 selectively deprotonates the acidic NH of the target heterocycle without risking base-catalyzed degradation of the MOM group or inducing side-reactions at the benzylic position. DMF serves as a polar aprotic solvent, significantly accelerating the SN2 transition state by solvating the potassium cation and leaving the nucleophilic anion exposed. Validation is performed via LC-MS to confirm the [M+H]+ of the alkylated product and verify the structural integrity of the ether linkage.
References
Title: Fluorine in medicinal chemistry
Source: Chemical Society Reviews (RSC Publishing)
URL: [Link]
Title: Methoxy group: a non-lipophilic “scout” for protein pocket finding
Source: Taylor & Francis
URL: [Link]
Title: Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols
Source: ACS Publications
URL: [Link]
Introduction: The Significance of Fluorinated Benzyl Alcohols in Medicinal Chemistry
An Application Note for the Synthesis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol (2-Fluoro-5-(methoxymethyl)phenyl)methanol is a substituted benzyl alcohol of interest in medicinal chemistry and materials science. The...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Synthesis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol
(2-Fluoro-5-(methoxymethyl)phenyl)methanol is a substituted benzyl alcohol of interest in medicinal chemistry and materials science. The presence of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity, making it a valuable substituent in drug design. The methoxymethyl group provides a flexible and polar side chain that can engage in hydrogen bonding or be further functionalized. This guide provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical insights for researchers in organic synthesis and drug development.
Synthetic Strategy: A Direct Approach via Aldehyde Reduction
The most efficient and direct pathway to synthesize (2-Fluoro-5-(methoxymethyl)phenyl)methanol is through the reduction of its corresponding aldehyde, 2-Fluoro-5-(methoxymethyl)benzaldehyde. This transformation is a cornerstone of organic synthesis, offering high yields and operational simplicity.
Reaction Scheme
Caption: Synthetic route for (2-Fluoro-5-(methoxymethyl)phenyl)methanol.
Expertise & Experience: The Rationale Behind the Protocol
The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. While stronger reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are also highly reactive and pyrophoric, requiring strictly anhydrous conditions and careful handling.[1] NaBH₄ is a milder, more selective reagent that readily reduces aldehydes and ketones without affecting other potentially sensitive functional groups. Its compatibility with protic solvents like methanol simplifies the experimental setup and enhances safety.
The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (methanol) during the reaction and subsequently by water during the workup to yield the final primary alcohol.
Materials and Reagents
Compound Name
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
2-Fluoro-5-(methoxymethyl)benzaldehyde
139038221-17-9
C₉H₉FO₂
168.17
Sodium Borohydride (NaBH₄)
16940-66-2
BH₄Na
37.83
Methanol (MeOH), Anhydrous
67-56-1
CH₄O
32.04
Ethyl Acetate (EtOAc)
141-78-6
C₄H₈O₂
88.11
Saturated Sodium Bicarbonate (NaHCO₃)
144-55-8
CHNaO₃
84.01
Brine (Saturated NaCl solution)
7647-14-5
NaCl
58.44
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
MgSO₄
120.37
Deionized Water
7732-18-5
H₂O
18.02
Experimental Protocol: Step-by-Step Synthesis
Reaction Setup
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-(methoxymethyl)benzaldehyde (1.0 g, 5.95 mmol).
Dissolve the aldehyde in 20 mL of anhydrous methanol.
Place the flask in an ice bath and stir the solution for 10 minutes to cool it to 0°C.
Reduction
While maintaining the temperature at 0°C, slowly add sodium borohydride (0.27 g, 7.14 mmol, 1.2 equivalents) to the stirred solution in small portions over 15 minutes. Expert Tip: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction for an additional 2 hours at room temperature.
Reaction Monitoring (Self-Validation)
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
Prepare a TLC plate (silica gel) and spot the starting material and the reaction mixture.
Elute the plate using a solvent system of 30% ethyl acetate in hexanes.
Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared and a new, more polar spot (lower Rf value) corresponding to the product alcohol is observed.
Work-up and Extraction
Once the reaction is complete, cool the flask in an ice bath again.
Carefully quench the reaction by the slow, dropwise addition of 10 mL of deionized water to decompose any unreacted NaBH₄.
Concentrate the mixture under reduced pressure to remove most of the methanol.
Add 20 mL of ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.
Separate the organic layer and dry it over anhydrous magnesium sulfate.
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purify the crude product by flash column chromatography on silica gel, using a gradient elution from 10% to 40% ethyl acetate in hexanes.
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield (2-Fluoro-5-(methoxymethyl)phenyl)methanol as a clear oil or solid.
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected molecular weight is 170.18 g/mol .[2]
Data Summary and Yield Calculation
Reagent
Mass (g)
Moles (mmol)
Equivalents
Volume (mL)
2-Fluoro-5-(methoxymethyl)benzaldehyde
1.0
5.95
1.0
N/A
Sodium Borohydride
0.27
7.14
1.2
N/A
Methanol
N/A
N/A
N/A
20
Product (Theoretical Yield)
1.01 g
5.95 mmol
Yield Calculation: (Actual weight of product / Theoretical weight of product) x 100%
Safety and Hazard Information
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
2-Fluoro-5-(methoxymethyl)benzaldehyde: May cause skin, eye, and respiratory irritation.[4]
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Toxic if swallowed or inhaled.
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).[5]
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
Experimental Workflow Visualization
Caption: Workflow for the synthesis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by in-process controls and final product validation.
TLC Monitoring: This is a critical step that provides real-time validation of the reaction's progression. It confirms the consumption of the starting material and the formation of a new product, preventing premature workup of an incomplete reaction.
Spectroscopic Analysis: The identity and purity of the final compound must be unequivocally confirmed by spectroscopic methods.
¹H NMR: Will show the disappearance of the aldehyde proton peak (around 9-10 ppm) and the appearance of a benzylic CH₂ peak (around 4.5-5.0 ppm) and a hydroxyl (OH) proton.
Mass Spectrometry: Will confirm the molecular weight of the product (170.18 g/mol ).
By adhering to these validation steps, researchers can be confident in the successful synthesis of the target molecule.
Fluorochem. (2024, December 19). Safety Data Sheet: (5-Chloro-2-fluoro-4-methoxyphenyl)methanol.
Chemical Synthesis Database. (2025, May 20). (2-fluoro-5-methylphenyl)methanol. Retrieved from [Link]
Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
Awadallah, M. D., et al. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
Oakwood Chemical. (n.d.). 2-Fluoro-5-methoxybenzaldehyde. Retrieved from [Link]
Boroncore. (n.d.). (2-FLUORO-5-(METHOXYMETHYL)PHENYL)METHANOL. Retrieved from [Link]
PubChem. (n.d.). Bis(5-fluoro-2-methoxyphenyl)methanol. Retrieved from [Link]
Clark, J. (n.d.). Reduction of carboxylic acids. Chemguide. Retrieved from [Link]
Polimi. (n.d.). Biocatalysed Reduction of Carboxylic Acids to Primary Alcohols in Aqueous Medium. Retrieved from [Link]
Awadallah, M. D., et al. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
PubChemLite. (n.d.). 2-fluoro-5-methoxybenzaldehyde (C8H7FO2). Retrieved from [Link]
PubChem. (n.d.). 2-Fluoro-5-methoxybenzaldehyde. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Retrieved from [Link]
ResearchGate. (2013, February 21). How to reduce carboxylic group to alcohol with nitro group untouched?. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]
Application Notes & Protocols: Strategic Oxidation of (2-Fluoro-5-(methoxymethyl)phenyl)methanol to 2-Fluoro-5-(methoxymethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Fluoro-5-(methoxymethyl)benzaldehyde The synthesis of functionalized benzaldehydes is a cornerstone of modern medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Fluoro-5-(methoxymethyl)benzaldehyde
The synthesis of functionalized benzaldehydes is a cornerstone of modern medicinal chemistry and materials science. 2-Fluoro-5-(methoxymethyl)benzaldehyde, in particular, represents a valuable synthetic intermediate. The presence of a fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity. The methoxymethyl group offers a site for further chemical elaboration. The selective oxidation of the precursor alcohol, (2-Fluoro-5-(methoxymethyl)phenyl)methanol, to its corresponding aldehyde is a critical transformation that requires careful consideration of methodology to avoid over-oxidation to the carboxylic acid or unwanted side reactions.
This guide provides an in-depth analysis of three robust and widely adopted oxidation procedures for this transformation: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the Pyridinium Chlorochromate (PCC) Oxidation. Each protocol is presented with a focus on the underlying mechanism, practical execution, and critical safety considerations, enabling researchers to select the most appropriate method for their specific needs.
Comparative Overview of Oxidation Strategies
The choice of an oxidizing agent is dictated by factors such as substrate sensitivity, desired scale, and safety constraints. The following table provides a high-level comparison of the methods detailed in this document.
High yields, excellent functional group tolerance, avoids heavy metals.[1][4]
Mild conditions (neutral pH, RT), high chemoselectivity, simple workup.[2][5]
Operationally simple, commercially available reagent.[6]
Key Disadvantages
Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide and toxic CO gas.[4][7]
Reagent is expensive and potentially explosive (shock-sensitive).[2]
Chromium-based reagent (toxic, carcinogenic), requires an inert solvent.[8][9]
Method 1: Swern Oxidation
The Swern oxidation is a highly reliable and mild procedure for converting primary alcohols to aldehydes without over-oxidation.[4][10] It is renowned for its excellent functional group tolerance and high yields.[1][11]
Principle and Mechanism
The reaction proceeds in two main stages. First, dimethyl sulfoxide (DMSO) is activated at low temperature (-78 °C) with an electrophile, typically oxalyl chloride.[4][12] This generates the highly reactive chloro(dimethyl)sulfonium chloride intermediate.[4][13] The alcohol then attacks this electrophilic sulfur species, forming an alkoxysulfonium salt.[12] Finally, the addition of a hindered organic base, such as triethylamine (Et₃N), induces an intramolecular E2-type elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[10][13] The low temperature is crucial to prevent the decomposition of the reactive intermediates.[14]
Caption: Simplified mechanism of the Swern Oxidation.
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.
Activation: To the cold DCM, add oxalyl chloride dropwise. Then, add anhydrous DMSO dropwise, ensuring the internal temperature is maintained below -60 °C. Stir the resulting solution at -78 °C for 20 minutes.
Alcohol Addition: Dissolve (2-Fluoro-5-(methoxymethyl)phenyl)methanol in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Ensure the temperature remains at -78 °C. Stir for 45 minutes.
Elimination: Add triethylamine dropwise to the mixture. The solution may become thick. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.[15]
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Safety Precautions
Toxicity and Corrosivity: Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. All operations must be performed in a certified chemical fume hood.
Byproducts: The reaction generates carbon monoxide (CO), a highly toxic gas, and dimethyl sulfide, which has an extremely unpleasant and pervasive odor.[4][7] Ensure adequate ventilation and consider quenching used glassware with bleach to oxidize the dimethyl sulfide.[4]
Exotherm: The activation of DMSO is exothermic. Strict temperature control at -78 °C is critical to prevent uncontrolled decomposition.
Method 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is an exceptionally mild and convenient method that utilizes a hypervalent iodine reagent.[16][2] It is favored for its operational simplicity, neutral pH conditions, and rapid reaction times at room temperature.[2][5]
Principle and Mechanism
Dess-Martin periodinane (DMP) is a 12-I-5 hypervalent iodine compound.[17] The reaction mechanism involves an initial ligand exchange where the alcohol displaces one of the acetate groups on the iodine center to form a diacetoxyalkoxyperiodinane intermediate.[2][18] An acetate molecule then acts as a base to abstract the alpha-proton from the alcohol, leading to a concerted elimination that forms the aldehyde, iodinane, and two equivalents of acetic acid.[2][18]
Caption: Key steps in the Dess-Martin Periodinane Oxidation.
Setup: To a round-bottom flask, add the alcohol dissolved in anhydrous DCM (approx. 10 volumes).
Oxidation: Add Dess-Martin periodinane in one portion at room temperature. Stir the reaction mixture for 2 to 4 hours, monitoring progress by TLC.
Work-up: Upon completion, dilute the reaction mixture with DCM. Quench by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir vigorously until the layers are clear.
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
Isolation: Combine the organic layers and wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Safety Precautions
Explosive Hazard: Dess-Martin Periodinane is potentially shock-sensitive and can be explosive upon impact or heating.[19] It should be handled with extreme caution, avoiding scraping or grinding. Store in a cool, dark place.[20]
Acidic Byproduct: The reaction produces acetic acid, which may be detrimental to acid-sensitive substrates. A buffer like pyridine or NaHCO₃ can be added to the reaction mixture if needed.[5]
PCC is a versatile and effective chromium(VI)-based reagent for the oxidation of primary alcohols to aldehydes.[21][22] Unlike stronger chromium reagents like Jones reagent, PCC oxidation typically stops at the aldehyde stage, especially under anhydrous conditions.[21][23]
Principle and Mechanism
The oxidation begins with the attack of the alcohol onto the chromium center, displacing chloride and forming a chromate ester after proton transfer.[21][22] A base (which can be pyridine, the chloride ion, or another alcohol molecule) then abstracts the proton on the carbon bearing the oxygen. This initiates an elimination reaction, breaking the C-H bond and forming the C=O double bond, while reducing Cr(VI) to a Cr(IV) species.[22][24]
Caption: Simplified pathway for PCC oxidation of an alcohol.
Setup: In a round-bottom flask, suspend PCC in anhydrous DCM.
Oxidation: Add a solution of (2-Fluoro-5-(methoxymethyl)phenyl)methanol in anhydrous DCM to the PCC suspension in one portion. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC. The mixture will turn into a dark, thick slurry.
Work-up: Upon completion, dilute the reaction mixture with diethyl ether.
Filtration: Pass the entire mixture through a short plug of silica gel or Celite®, washing thoroughly with additional diethyl ether to elute all the product. The chromium byproducts will be retained on the plug.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved by column chromatography if needed.
Safety Precautions
Toxicity and Carcinogenicity: PCC is a chromium(VI) compound, which is toxic and a suspected human carcinogen.[8][25] Handle with extreme care using appropriate personal protective equipment (gloves, lab coat, safety goggles) and always work in a fume hood.
Waste Disposal: All chromium-containing waste must be disposed of according to institutional hazardous waste protocols. Do not dispose of it down the drain.
References
Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. (n.d.). pubs.acs.org. Retrieved from [Link]
Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). acs.org. Retrieved from [Link]
SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. (n.d.). ijrps.com. Retrieved from [Link]
Dess–Martin oxidation - Wikipedia. (n.d.). en.wikipedia.org. Retrieved from [Link]
Swern oxidation - Grokipedia. (n.d.). grokipedia.org. Retrieved from [Link]
Pyridinium Chlorochromate Supported on Alumina as an Efficient Oxidizing Agent for Oxidation of Alcohols Under Solvent Free Conditions. (n.d.). scielo.br. Retrieved from [Link]
Swern oxidation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. (2020, March 31). PMC. Retrieved from [Link]
Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020, February 11). pubs.acs.org. Retrieved from [Link]
The pros and cons of the PCC staging system to guide surgical resectability and prognosis. (n.d.). wjgnet.com. Retrieved from [Link]
Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Pyridinium Chlorochromate (PCC). (n.d.). Synthetika. Retrieved from [Link]
(PDF) Application of Dess-Martin oxidation in total synthesis of natural products. (2020, August 7). ResearchGate. Retrieved from [Link]
Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones | The Journal of Organic Chemistry. (2023, March 29). ACS Publications. Retrieved from [Link]
Oxidation of Benzylic Alcohols into Aldehydes Under Solvent-Free Microwave Irradiation Using New Catalyst-Support System. (2013, February 1). R Discovery. Retrieved from [Link]
Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. (n.d.). TÜBİTAK Academic Journals. Retrieved from [Link]
Oxidation of alcohols with potassium chlorochromate. (n.d.). SciSpace. Retrieved from [Link]
Oxidation by PCC (pyridinium chlorochromate). (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
Pyridinium chlorochromate - Wikipedia. (n.d.). en.wikipedia.org. Retrieved from [Link]
A meta-analysis of the carcinogenic effects of particulate matter and polycyclic aromatic hydrocarbons. (2024, June 15). PubMed. Retrieved from [Link]9007/)
Application Note: Protecting Group Strategies for (2-Fluoro-5-(methoxymethyl)phenyl)methanol
Here is a comprehensive Application Note and Protocol guide designed for researchers and drug development professionals. Executive Summary (2-Fluoro-5-(methoxymethyl)phenyl)methanol is a specialized bifunctional scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive Application Note and Protocol guide designed for researchers and drug development professionals.
Executive Summary
(2-Fluoro-5-(methoxymethyl)phenyl)methanol is a specialized bifunctional scaffold often employed in fragment-based drug discovery (FBDD) and the synthesis of fluorinated bioactive heterocycles.[1] The molecule presents a unique chemoselective challenge: it contains a reactive primary benzylic alcohol at position 1, a stable benzyl methyl ether at position 5, and an ortho-fluorine atom at position 2.
This guide details the optimal strategies for protecting the primary alcohol (C1-OH) while maintaining the integrity of the C5-methoxymethyl ether. Based on electronic stability profiles and orthogonality, Silyl Ethers (TBS/TBDPS) are identified as the superior protecting group class, offering robust stability against basic nucleophiles and complete orthogonality to the existing ether linkage.
Structural Analysis & Strategic Logic
The Scaffold
The molecule consists of a trisubstituted benzene ring. Successful manipulation requires understanding the electronic and steric environment of the functional groups.
Position
Substituent
Electronic Effect
Reactivity Profile
C1
-CH2OH (Hydroxymethyl)
Nucleophilic
Primary Target. Highly reactive toward oxidants, electrophiles, and acids.[1]
C2
-F (Fluoro)
Inductive Withdrawal (-I)
Increases acidity of C1-OH slightly.[1] Provides minor steric shielding but generally does not hinder S_N2-like protection.[1]
C5
-CH2OCH3 (Methoxymethyl)*
Inductive Withdrawal (-I)
The Anchor. This is a benzyl methyl ether.[1] It is stable to base, mild acid, and fluoride. It requires strong Lewis acids (e.g., ) for cleavage.
*Note: While chemically a "methoxymethyl" group on the ring, in terms of reactivity, this moiety functions as a Benzyl Methyl Ether, not a MOM ether (which would be O-CH2-OMe).
The Challenge: Orthogonality
The primary objective is to protect C1-OH in a way that allows:
Selective Deprotection: Removing the C1-PG without touching the C5-ether.[1]
Reaction Stability: The C1-PG must survive conditions used to functionalize other parts of the molecule (e.g., lithiation, Suzuki couplings).
Decision Matrix
Avoid: Benzyl (Bn) protection at C1. Differentiating the C1-benzyl ether from the C5-benzyl methyl ether during deprotection (hydrogenolysis or Lewis acid) is difficult and low-yielding.[1]
Recommended: Silyl Ethers (TBS) or Acetals (THP).[2]
TBS: Cleaved by Fluoride (
).[1][3] The C5-ether is inert to .[1] (Best Choice)
THP: Cleaved by mild acid.[3] The C5-ether requires strong Lewis acids, offering a window of selectivity, but the margin is narrower.
Visualizing the Strategy
The following diagram illustrates the orthogonal protection logic, highlighting the divergent pathways for selective functionalization.
Figure 1: Decision tree for orthogonal protection strategies. Route A (TBS) offers the highest orthogonality against the C5-benzyl ether.
Objective: Selective silylation of C1-OH.[1]
Mechanism: Nucleophilic substitution at Silicon.[3] The imidazole acts as a base to deprotonate the alcohol and scavenge HCl.
Solvent: Anhydrous DMF (N,N-Dimethylformamide) [0.5 M concentration]
Workup: EtOAc, Sat.
, Brine.
Step-by-Step Procedure:
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.
Dissolution: Add the substrate (1.0 equiv) and Imidazole (2.5 equiv) to the flask. Add anhydrous DMF via syringe. Stir until dissolved.
Note: The solution should be clear. Imidazole buffers the reaction, preventing acid-catalyzed degradation.
Addition: Cool the mixture to 0°C (ice bath). Add TBSCl (1.2 equiv) portion-wise or as a solution in minimal DMF over 5 minutes.
Reaction: Remove the ice bath and allow to warm to Room Temperature (23°C). Stir for 2–4 hours.
Monitoring: Check TLC (Hexane/EtOAc 4:1). The product will be less polar (higher
) than the starting alcohol.
Quench: Pour the reaction mixture into a separatory funnel containing Sat.
(excess) and EtOAc.
Extraction: Extract with EtOAc (3x). Wash combined organics with Water (2x) and Brine (1x) to remove DMF.
Purification: Dry over
, filter, and concentrate. Purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Validation:
1H NMR (CDCl3): Look for two singlets near
0.10 ppm (6H, ) and a large singlet near 0.90 ppm (9H, t-Butyl). The benzylic (C1) usually shifts slightly upfield compared to the free alcohol.
Protocol B: THP Protection (Alternative)
Objective: Acid-labile protection for base-heavy synthetic routes.[1]
Mechanism: Acid-catalyzed addition of the alcohol to the enol ether (Dihydropyran).
Setup: Charge a flask with substrate, DHP (1.5 equiv), and DCM (0.2 M) under Nitrogen.
Catalysis: Add PPTS (10 mol%) in one portion at Room Temperature.
Reaction: Stir at RT for 4–12 hours.
Note: The 2-Fluoro substituent may slightly retard the reaction rate due to inductive withdrawal reducing the nucleophilicity of the benzylic oxygen. If sluggish, heat to 40°C.
Quench: Dilute with
, wash with half-saturated Brine to remove the catalyst.
Purification: Flash chromatography. Important: Add 1% Triethylamine to the eluent to prevent silica-acid catalyzed deprotection on the column.
Deprotection & Orthogonality Check
The key to this strategy is the survival of the C5-methoxymethyl ether (Benzyl Methyl Ether) during the removal of the C1-protecting group.
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society.[2] Link
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for stability profiles).
BenchChem. (2025).[6][7] "A Comparative Guide to MOM and SEM Protecting Groups for Benzyl Alcohols." (Provides comparative stability data for benzyl/methoxymethyl ethers). Link
Crouch, R. D. (2013). "Selective Deprotection of Silyl Ethers." Synthesis. (Review of selective fluoride cleavage). Link
Kocienski, P. J. (2005). Protecting Groups. Thieme. (Detailed mechanisms for acetal/silyl protection).
Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for specific chemical hazards, particularly regarding the use of Fluorides and Chlorosilanes.
Application Note: Scalable Manufacturing of (2-Fluoro-5-(methoxymethyl)phenyl)methanol
Introduction & Strategic Rationale (2-Fluoro-5-(methoxymethyl)phenyl)methanol (CAS: 1895357-06-8) is a highly specialized fluorinated building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
(2-Fluoro-5-(methoxymethyl)phenyl)methanol (CAS: 1895357-06-8) is a highly specialized fluorinated building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors and central nervous system (CNS) modulators. The presence of a fluorine atom strategically positioned ortho to a hydroxymethyl group, combined with a meta-methoxymethyl moiety, presents unique synthetic challenges regarding regioselectivity and chemoselectivity.
This application note details a robust, four-step scalable manufacturing process starting from the commercially available 2-Fluoro-5-methylbenzoic acid[1]. The route has been engineered to eliminate pyrophoric reagents (e.g., LiAlH4), replace ozone-depleting solvents (e.g., CCl4), and establish self-validating In-Process Controls (IPCs) to ensure high fidelity at the multi-kilogram scale.
Retrosynthetic Strategy & Reaction Workflow
The synthetic strategy relies on the sequential functionalization of 2-Fluoro-5-methylbenzoic acid. Direct functionalization of the acid is avoided to prevent solubility issues and unwanted side reactions during radical bromination. Instead, the carboxylic acid is first masked as a methyl ester. The benzylic methyl group is then selectively brominated, followed by a Williamson-type etherification to install the methoxymethyl group. Finally, a chemoselective reduction of the ester yields the target API intermediate.
Four-step scalable synthetic route for (2-Fluoro-5-(methoxymethyl)phenyl)methanol.
Process Chemistry & Step-by-Step Methodologies
Step 1: Esterification (Protection)
Causality: Carboxylic acids can hinder radical bromination and exhibit poor solubility in non-polar solvents. Conversion to the methyl ester protects the acidic proton and activates the carbonyl for the final reduction.
Protocol:
Charge: To a 50 L glass-lined reactor, charge 2-Fluoro-5-methylbenzoic acid (1.0 eq, 5.0 kg) and Methanol (25.0 L, 5 volumes).
Catalysis: Slowly add concentrated H2SO4 (0.05 eq) while maintaining the internal temperature below 30°C.
Reaction: Heat the mixture to reflux (65°C) and stir for 12 hours.
IPC (Self-Validation): Sample for HPLC. The reaction is deemed complete when unreacted starting material is <1.0% (AUC).
Workup: Concentrate the mixture under reduced pressure to 3 volumes. Dilute with MTBE (20 L) and wash sequentially with 5% aqueous NaHCO3 (until pH > 7) and brine.
Isolation: Concentrate the organic layer to yield Methyl 2-fluoro-5-methylbenzoate as a pale yellow oil.
Causality: Traditional Wohl-Ziegler brominations utilize Carbon Tetrachloride (CCl4), which is highly toxic and banned at scale. We substitute this with Trifluorotoluene (PhCF3), a green solvent with excellent radical-stabilizing properties and a similar boiling point.
Protocol:
Initiation: Heat the reactor to 80°C under a strict Nitrogen atmosphere.
Dosing: Add Azobisisobutyronitrile (AIBN, 0.02 eq) in four equal portions over 1 hour to maintain a steady radical flux and prevent thermal runaway.
Reaction: Stir at 80°C for 4 hours.
IPC (Self-Validation): Sample for HPLC. Target >95% conversion to the monobrominated product.
Workup: Cool the reactor to 0°C to precipitate the succinimide byproduct. Filter the suspension and wash the filtrate with water and brine. Concentrate to yield Methyl 5-(bromomethyl)-2-fluorobenzoate.
Step 3: Methoxylation (Etherification)
Causality: The benzylic bromide is highly electrophilic. Using Sodium Methoxide (NaOMe) in a mixed THF/MeOH system ensures complete substrate solubility while providing a strong nucleophile for rapid SN2 displacement, minimizing competitive elimination or ester hydrolysis.
Protocol:
Charge: Dissolve the bromide intermediate (1.0 eq) in anhydrous THF (5 volumes) and cool the reactor to 0°C.
Dosing: Dropwise add a 25% NaOMe solution in Methanol (1.2 eq), maintaining the internal temperature strictly <5°C.
Reaction: Remove the cooling bath, warm to 25°C, and stir for 2 hours.
IPC (Self-Validation): Sample for HPLC. Target complete consumption of the bromide.
Workup: Quench the reaction with saturated aqueous NH4Cl (5 volumes) to neutralize excess base. Extract with Ethyl Acetate (EtOAc). Wash the organic phase with brine and concentrate to yield Methyl 2-fluoro-5-(methoxymethyl)benzoate.
Step 4: Chemoselective Reduction
Causality: Industrial ester reduction traditionally relies on Lithium Aluminum Hydride (LiAlH4), which poses severe pyrophoric and exothermic hazards. By utilizing a mixture of Sodium Borohydride (NaBH4) and Calcium Chloride (CaCl2), Calcium Borohydride is formed in situ. This system is highly chemoselective, safely reduces esters under mild conditions, and is easily quenched, making it the gold standard for scalable manufacturing[2][3].
Protocol:
Charge: Dissolve the ester intermediate (1.0 eq) and anhydrous CaCl2 (1.25 eq) in a 1:2 mixture of THF and Ethanol (10 volumes). Cool to 0°C.
Dosing: Add NaBH4 (2.5 eq) in small portions over 2 hours. Caution: Monitor hydrogen gas evolution.
Reaction: Stir at 0°C for 1 hour, then gradually warm to 25°C and stir for 4 hours.
IPC (Self-Validation): Sample for HPLC. Target <0.5% remaining ester.
Quench: Cool to 0°C. Carefully add Acetone (2 volumes) to safely consume excess borohydride, followed by a 10% aqueous Citric Acid solution to break the calcium-boron complexes.
Isolation: Extract with EtOAc, wash with brine, concentrate, and recrystallize from Heptane/EtOAc to yield pure (2-Fluoro-5-(methoxymethyl)phenyl)methanol.
Standard unit operations for the scalable batch manufacturing of the final API intermediate.
Analytical & Quality Control Data
To ensure batch-to-batch reproducibility, the following quantitative metrics and Critical Process Parameters (CPPs) must be monitored throughout the manufacturing campaign.
Step
Intermediate / Product
Expected Yield (%)
Target Purity (HPLC, AUC)
Critical Process Parameter (CPP)
1
Methyl 2-fluoro-5-methylbenzoate
95 - 98%
>99.0%
Strict reflux temperature; complete SM consumption.
2
Methyl 5-(bromomethyl)-2-fluorobenzoate
82 - 88%
>95.0%
Anhydrous conditions; staggered AIBN dosing.
3
Methyl 2-fluoro-5-(methoxymethyl)benzoate
85 - 90%
>97.5%
Temperature control (0-5°C) during NaOMe addition.
4
(2-Fluoro-5-(methoxymethyl)phenyl)methanol
88 - 92%
>99.5%
Quench temperature (<15°C) to prevent borane gas surge.
References
Title: Why some esters can be reduced by sodium borohydride? - ResearchGate
Source: researchgate.net
URL:[Link]
Title: University of Southampton Research Repository ePrints Soton (Diastereoselective reduction with NaBH4/CaCl2)
Source: soton.ac.uk
URL:[Link]
Technical Application Note: Precision Halogenation of (2-Fluoro-5-(methoxymethyl)phenyl)methanol
Executive Summary This guide details the protocols for the conversion of (2-Fluoro-5-(methoxymethyl)phenyl)methanol (CAS: 207974-09-2 / Analogues) into its corresponding benzyl halides. This precursor is a critical scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocols for the conversion of (2-Fluoro-5-(methoxymethyl)phenyl)methanol (CAS: 207974-09-2 / Analogues) into its corresponding benzyl halides. This precursor is a critical scaffold in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and radiopharmaceutical tracers.
The Engineering Challenge:
The substrate presents a unique "dual-risk" profile:
Acid Sensitivity: The 5-methoxymethyl (MOM-like benzyl ether) moiety is susceptible to cleavage under harsh acidic conditions (e.g., HBr, unbuffered SOCl₂), potentially leading to polymerization or bis-halogenated impurities.
Electronic Deactivation: The 2-Fluoro substituent exerts an inductive electron-withdrawing effect ($ -I $), destabilizing the benzylic carbocation intermediate. This necessitates conditions that favor SN2 mechanisms over SN1 to prevent sluggish reaction rates or rearrangement.
Strategic Methodology Analysis
The choice of halogenation reagent is dictated by the balance between atom economy and functional group tolerance .
Decision Logic for Reagent Selection
The following decision tree outlines the selection process based on the desired halide and scale.
Figure 1: Strategic decision tree for halogenating acid-sensitive benzyl alcohols.
Detailed Protocols
Protocol A: The "Gold Standard" – Appel Bromination
Objective: Synthesis of 2-Fluoro-5-(methoxymethyl)benzyl bromide.
Rationale: The Appel reaction operates under neutral conditions, utilizing the driving force of phosphine oxide formation ($ P=O $ bond strength) to drive the reaction. This completely preserves the acid-sensitive methoxymethyl ether.
Preparation: In a flame-dried round-bottom flask under Nitrogen ($ \text{N}_2 $) atmosphere, dissolve 1.0 equiv of the benzyl alcohol and 1.2 equiv of $ \text{CBr}_4 $ in anhydrous DCM (0.1 M concentration).
Cooling: Cool the solution to 0 °C using an ice bath. Note: While Appel can run at RT, 0 °C minimizes any potential exotherm-related side reactions.
Addition: Dissolve 1.2 equiv of $ \text{PPh}_3 $ in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
Observation: The solution may turn slightly yellow. A white precipitate (triphenylphosphine oxide) may begin to form later.
Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours.
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The alcohol spot ($ R_f \approx 0.3
R_f \approx 0.8 $).
Workup (The "Hexane Crash" Method):
Concentrate the reaction mixture to $ \approx 20% $ of its original volume on a rotary evaporator.
Add cold diethyl ether or n-heptane to the residue. Vigorously stir/sonicate to precipitate the bulk of the Triphenylphosphine Oxide (TPPO).
Filter the suspension through a pad of Celite or silica.
Purification: Concentrate the filtrate. If TPPO remains, perform flash column chromatography using a gradient of 0-10% EtOAc in Hexanes.
Objective: Synthesis of 2-Fluoro-5-(methoxymethyl)benzyl chloride.
Rationale: Thionyl chloride ($ \text{SOCl}_2 $) is cost-effective but produces HCl gas. By adding a stoichiometric base (Pyridine), we scavenge HCl in situ, protecting the methoxymethyl ether.
Reagents:
Precursor: (1.0 equiv)
Thionyl Chloride ($ \text{SOCl}_2 $): 1.5 equiv
Pyridine (or Triethylamine): 2.0 equiv
Solvent: DCM or Chloroform (anhydrous)
Step-by-Step Procedure:
Setup: Charge a flask with 1.0 equiv of alcohol and 2.0 equiv of Pyridine in anhydrous DCM. Cool to 0 °C .
Addition: Add 1.5 equiv of $ \text{SOCl}_2 $ dropwise via syringe pump or addition funnel. (Caution: Gas evolution $ \text{SO}_2 $).
Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT.
Quench: Quench carefully with saturated $ \text{NaHCO}_3 $ solution. Do not use water alone, as the local pH can drop rapidly.
Extraction: Extract with DCM (3x). Wash combined organics with Brine, dry over $ \text{MgSO}_4 $.
Heat is risky. Add catalytic DMF (Vilsmeier-Haack intermediate) to SOCl₂ reaction to accelerate rate.
Sticky solid in Appel Rxn
Triphenylphosphine Oxide (TPPO) contamination.
Use the "Hexane Crash" method (Protocol A, Step 5) or use polymer-bound $ \text{PPh}_3 $.
References
Appel Reaction Mechanism & Utility
Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage.
Buffered Chlorination of Acid-Sensitive Alcohols
Sammakia, T., et al.[1] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." The Journal of Organic Chemistry, 2017 , 82, 3245-3251.[1] (Demonstrates selectivity and buffering strategies).
TCT/DMSO (Alternative Mild Chlorination)
Sun, L., et al.[2] "A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions."[2] Synthesis, 2008 , 3919-3924.[2]
Handling of Benzyl Halides
Organic Syntheses, Coll.[3] Vol. 6, p.101 (1988); Vol. 58, p.152 (1978). (Safety and handling of benzyl chloromethyl ether analogs).
Technical Support Center: Oxidation of (2-Fluoro-5-(methoxymethyl)phenyl)methanol
Prepared by: Senior Application Scientist, Organic Synthesis Division Welcome to the technical support guide for the selective oxidation of (2-Fluoro-5-(methoxymethyl)phenyl)methanol. This resource is designed for resear...
Welcome to the technical support guide for the selective oxidation of (2-Fluoro-5-(methoxymethyl)phenyl)methanol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this transformation. Our goal is to provide you with the causal understanding and practical solutions needed to minimize side reactions and maximize the yield of the target aldehyde, 2-Fluoro-5-(methoxymethyl)benzaldehyde.
Overview: The Synthetic Challenge
The oxidation of (2-Fluoro-5-(methoxymethyl)phenyl)methanol is a critical step in many synthetic routes. However, the substrate's structure presents two primary challenges: the propensity of the resulting aldehyde to over-oxidize and the potential for cleaving the methoxymethyl ether side chain under certain conditions. This guide provides a systematic approach to troubleshooting these issues and selecting an optimal oxidation strategy.
Section 1: Understanding the Core Challenges (FAQs)
This section addresses the fundamental reasons behind the most common side reactions.
Q1: Why is over-oxidation to 2-Fluoro-5-(methoxymethyl)benzoic acid the most common side reaction?
A: Over-oxidation is a frequent issue when converting primary benzylic alcohols to aldehydes.[1] The target aldehyde product is itself susceptible to oxidation, often under the very same conditions used for its formation. The mechanism typically involves the formation of a hydrate intermediate upon reaction with water (present in the reaction or during work-up), which is then rapidly oxidized to the carboxylic acid. Factors that exacerbate this include elevated temperatures, prolonged reaction times, and the use of strong, non-selective oxidizing agents like chromium-based reagents.[2]
Q2: How stable is the methoxymethyl ether group during this oxidation?
A: The methoxymethyl group is a type of benzyl ether, which is generally stable under many oxidative conditions. However, it is not inert. Certain strong oxidants or reaction conditions that generate strongly acidic environments can lead to oxidative cleavage.[3][4][5] The mechanism can involve hydride abstraction from the benzylic carbon of the ether, leading to an oxonium ion intermediate that collapses to yield formaldehyde and the corresponding phenol, which may undergo further reactions.[3] Therefore, selecting mild and neutral oxidation conditions is crucial to preserve this functional group.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This table outlines common problems encountered during the oxidation, their probable causes, and actionable solutions.
Problem Observed
Probable Cause(s)
Recommended Solution(s)
Low yield of aldehyde; significant carboxylic acid detected.
1. Oxidant is too strong or non-selective. 2. Reaction time is too long. 3. Reaction temperature is too high. 4. Presence of water promoting hydrate formation.
1. Switch to a milder, more selective oxidant. Excellent choices include Dess-Martin periodinane (DMP) or a Swern-type oxidation.[6][7][8]2. Monitor the reaction closely by TLC or LC-MS and quench immediately upon consumption of the starting material.3. Maintain strict temperature control. For Swern oxidations, this means maintaining the temperature at or below -60 °C.[9][10]4. Use anhydrous solvents and reagents.
Presence of phenolic byproducts or formaldehyde.
1. Cleavage of the methoxymethyl ether group. 2. Use of harsh acidic or strongly oxidative conditions.
1. Avoid strongly acidic reagents. 2. Switch to a neutral or mildly basic oxidation system. TEMPO-catalyzed systems or DMP are generally well-tolerated.[6][11][12]3. Re-evaluate the oxidant. Reagents known to cleave benzyl ethers, such as NBS under certain conditions, should be avoided.[4][5]
Incomplete reaction; starting material remains.
1. Insufficient oxidant. 2. Deactivation of the oxidant. 3. Reaction temperature is too low or time is too short.
1. Ensure accurate stoichiometry. Use a slight excess (1.1-1.5 equivalents) of the oxidant (e.g., DMP, Swern reagents).2. Ensure reagents are fresh and active. DMP can degrade with moisture; oxalyl chloride for Swern is moisture-sensitive.[7]3. Allow the reaction to proceed to completion. For cryogenic reactions, ensure the mixture is stirred adequately before quenching.
Formation of methylthiomethyl (MTM) ether byproduct.
1. This is a specific side reaction of Swern oxidation. 2. Reaction temperature rose above -60 °C, allowing for Pummerer rearrangement. [9]
1. Maintain strict cryogenic conditions (-78 °C) throughout the addition of reagents and for the duration of the reaction.2. Add the alcohol solution to the activated DMSO solution slowly to control any exotherm.3. Consider an alternative oxidation method if precise temperature control is challenging on your scale.
Caption: A decision tree for troubleshooting oxidation outcomes.
Section 4: Recommended Experimental Protocols
Here are two reliable, step-by-step protocols for achieving a selective oxidation.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation (Small to Medium Scale)
This method is renowned for its mild, neutral conditions and high chemoselectivity, making it an excellent choice for sensitive substrates.[6][8][13]
Rationale: DMP operates at room temperature and does not require strong acids or bases, minimizing the risk of both over-oxidation and ether cleavage.[6][14] Its primary drawback is cost and the potentially explosive nature of the reagent if not handled properly.
Reagents & Equipment:
(2-Fluoro-5-(methoxymethyl)phenyl)methanol
Dess-Martin Periodinane (DMP), 1.2 equivalents
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Sodium thiosulfate (Na₂S₂O₃)
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
Procedure:
Dissolve (2-Fluoro-5-(methoxymethyl)phenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Add DMP (1.2 eq) to the solution in one portion at room temperature.
Stir the resulting mixture vigorously. The reaction is typically complete in 1-3 hours. Monitor progress by TLC.
Upon completion, dilute the reaction mixture with DCM.
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
Separate the organic layer. Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude aldehyde by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
This catalytic method uses air or oxygen as the terminal oxidant, making it cost-effective and environmentally benign for larger-scale synthesis.[11][15][16] Copper salts are often used as a co-catalyst.[11][17][18][19]
Rationale: The TEMPO/Cu(I) system is highly selective for primary benzylic alcohols and operates under mild conditions, preventing over-oxidation.[11] Using air as the oxidant makes the process highly atom-economical.
Reagents & Equipment:
(2-Fluoro-5-(methoxymethyl)phenyl)methanol
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), 0.05 equivalents
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl), 0.05 equivalents
2,2'-Bipyridine (bpy), 0.05 equivalents
N-Methylimidazole (NMI), 0.10 equivalents
Acetonitrile (MeCN)
Round-bottom flask, magnetic stirrer, balloon (for air or O₂) or open to air
Procedure:
To a round-bottom flask, add (2-Fluoro-5-(methoxymethyl)phenyl)methanol (1.0 eq), CuBr (0.05 eq), bpy (0.05 eq), and TEMPO (0.05 eq).
Add acetonitrile (MeCN) to dissolve the solids. The solution should turn from colorless to pale green/brown.
Add N-Methylimidazole (0.10 eq) dropwise. The solution typically turns a deep red-brown.[18]
Ensure the flask is open to the air (or under an air/oxygen balloon) and stir vigorously at room temperature. A color change from red-brown to green often indicates reaction completion (typically 30-90 minutes).[18]
Monitor the reaction by TLC.
Once complete, dilute the mixture with a suitable organic solvent like ethyl acetate or pentane and water.
Separate the layers. The aqueous layer will contain the copper complexes.
Wash the organic layer with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography if necessary.
References
Hoover, J. M., & Stahl, S. S. (2011). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]
Ali, R., Assal, M. E., Al-Warthan, A., & Siddiqui, M. R. H. (2013). Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles. Asian Journal of Chemistry, 25(10), 5555-5559. [Link]
Scribd. (n.d.). Selective Oxidation of Benzyl Alcohol. Retrieved from [Link]
Laszlo, P., & Cornelis, A. (1988). Selective oxidation of benzylic alcohols to aldehydes with metal nitrate reagents catalyzed by BEA zeolites or clays. New Journal of Chemistry, 12, 903-906. [Link]
Li, Y., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 5143–5154. [Link]
Chem-Station. (2014, March 12). Swern Oxidation. Chem-Station Int. Ed. [Link]
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. [Link]
Wang, C., et al. (2020). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. Beilstein Journal of Organic Chemistry, 16, 1633–1639. [Link]
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
The Royal Society of Chemistry. (2017). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Supplementary Material for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
Zhu, C., et al. (2016). A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives. New Journal of Chemistry, 40(3), 2530-2537. [Link]
Park, K., & Lee, S. (2010). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. Bulletin of the Korean Chemical Society, 31(3), 735-738. [Link]
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
ResearchGate. (n.d.). ChemInform Abstract: An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. Retrieved from [Link]
Akgun, M., & Tuncel, D. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. Molecules, 25(7), 1548. [Link]
Fiveable. (n.d.). Swern Definition. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
Shibuta, T., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464–12473. [Link]
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
Miao, C., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry, 8, 218. [Link]
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. [Link]
ResearchGate. (n.d.). Dess−Martin Periodinane Oxidation. Retrieved from [Link]
Storage stability and degradation of (2-Fluoro-5-(methoxymethyl)phenyl)methanol
Welcome to the Technical Support Center for (2-Fluoro-5-(methoxymethyl)phenyl)methanol (CAS: 1895357-06-8). As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (2-Fluoro-5-(methoxymethyl)phenyl)methanol (CAS: 1895357-06-8).
As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. This document provides a mechanistic understanding of the compound’s vulnerabilities, field-proven troubleshooting strategies, and self-validating protocols to ensure the integrity of your drug development workflows.
Mechanistic Causality of Degradation
Understanding why a compound degrades is the prerequisite to preventing it. (2-Fluoro-5-(methoxymethyl)phenyl)methanol contains two highly reactive benzylic centers: a primary benzylic alcohol at C1 and a benzyl methyl ether at C5.
Aerobic Photooxidation (C1 Position): Benzylic alcohols are highly susceptible to aerobic autoxidation. The benzylic position is activated, allowing for facile radical abstraction of the benzylic hydrogen because the resulting radical is resonance-stabilized by the aromatic ring[1]. Exposure to UV light or trace transition metals catalyzes the formation of reactive oxygen species (ROS), leading to the generation of a hydroperoxide intermediate that rapidly decomposes into 2-fluoro-5-(methoxymethyl)benzaldehyde, and eventually, the corresponding benzoic acid[2][3].
Acid-Catalyzed Ether Cleavage (C5 Position): While benzyl ethers are stable to mild bases and nucleophiles, they are highly vulnerable to strong Lewis acids (e.g., BBr₃, BCl₃) or Brønsted acids (pH < 2)[4][5]. The acid coordinates to the ether oxygen, weakening the C-O bond. The subsequent cleavage forms a stable benzylic carbocation, resulting in irreversible dealkylation.
Intermolecular Condensation: Under acidic conditions and elevated temperatures, the C1 benzylic alcohol can protonate and eliminate water to form a carbocation, which is then attacked by another molecule of the starting material, forming a bis-benzyl ether dimer.
Fig 1: Primary degradation pathways of (2-Fluoro-5-(methoxymethyl)phenyl)methanol.
Troubleshooting FAQs
Q1: My stored compound has turned slightly yellow and shows a faster-eluting spot on TLC. What happened?A: This is the classic signature of benzylic alcohol oxidation to the aldehyde[2]. The aldehyde derivative is less polar than the parent alcohol, causing it to run higher on normal-phase TLC (e.g., Hexane/EtOAc). This occurs if the vial was sealed with ambient air (containing O₂) and exposed to ambient light.
Q2: How should I store this compound for multi-month stability?A: For long-term storage (>1 month), the compound must be stored at 2-8 °C (or -20 °C for >6 months) in an amber glass vial to prevent photo-induced radical initiation[1]. The headspace must be purged with ultra-pure Argon or Nitrogen to displace oxygen.
Q3: Can I use TFA or HCl during the workup of reactions involving this building block?A: It is highly discouraged. Prolonged exposure to strong acids (pH < 2) during aqueous workup or concentration steps will trigger the cleavage of the C5 methoxymethyl ether[4][5] or cause the C1 alcohol to self-condense. If acidic conditions are unavoidable, quench the reaction immediately with saturated NaHCO₃ to buffer the aqueous layer to pH ~7 before extraction.
Quantitative Degradation Summary
Use the following table to quickly identify degradation products in your analytical data and implement the correct preventive measures.
Degradation Pathway
Trigger Conditions
Preventive Measure
Analytical Signature (LC-MS / ¹H-NMR)
Oxidation to Aldehyde
O₂, UV Light, Temp >25°C
Argon headspace, Amber vials, 2-8°C
LC-MS: [M+H]⁺ 169.06 (M-2)NMR: Sharp singlet at ~10.0 ppm (-CHO)
To guarantee experimental integrity, do not use degraded building blocks. Implement the following self-validating workflow to assess and recover your material.
Fig 2: Self-validating quality control and purification workflow for degraded samples.
Protocol A: Stability-Indicating LC-MS Analysis
Purpose: To accurately quantify the parent compound against its oxidized and cleaved degradants without inducing artificial degradation during the run.
Sample Prep: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Acetonitrile (do not use methanol, as it can artificially exchange with the benzylic alcohol under MS ionization conditions).
Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile Phase A: Water + 0.05% Formic Acid. Mobile Phase B: Acetonitrile + 0.05% Formic Acid. (Causality: 0.05% FA provides sufficient protonation for ESI+ without being acidic enough to cleave the methoxymethyl ether during a short 5-minute gradient).
Self-Validation Check (Carryover): Inject a blank (100% Acetonitrile) immediately after the sample. If the [M+H]⁺ 171.08 peak appears in the blank, carryover is occurring, which invalidates your purity metric. Wash the column with 95% B until the baseline is completely flat before re-running.
Detection: Monitor UV at 254 nm and extract ion chromatograms (EIC) for m/z 171.08 (Parent) and 169.06 (Aldehyde).
Protocol B: Recovery via Flash Chromatography
Purpose: To rescue oxidized material by removing the benzaldehyde/benzoic acid degradants.
Stationary Phase Neutralization: Standard silica gel is slightly acidic and can catalyze the dimerization of benzylic alcohols during slow elution. Pre-treat the silica column by flushing it with 1 column volume (CV) of Hexane containing 1% Triethylamine (Et₃N), followed by 2 CVs of pure Hexane to remove excess amine.
Dry Loading: Dissolve the degraded sample in a minimum amount of dichloromethane (DCM), add a small scoop of neutralized silica, and evaporate to a free-flowing powder. (Causality: Liquid loading concentrated benzylic alcohols directly onto the column head often causes localized exothermic degradation. Dry loading disperses the heat and protects the compound).
Elution: Run a gradient from 95:5 to 70:30 Hexane:Ethyl Acetate. The aldehyde degradant will elute first, followed by the intact alcohol.
Self-Validation Check (2D-TLC): Before pooling the purified fractions, spot the center fraction on a TLC plate and run it. Dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the single spot separates into two on the second axis, your compound is actively degrading on the silica plate, indicating your column was not sufficiently neutralized.
Concentration: Pool pure fractions and evaporate under reduced pressure. Crucial: Keep the water bath strictly <30 °C to prevent thermal degradation. Backfill the rotary evaporator with Argon, not air.
Technical Support Center: Purification of (2-Fluoro-5-(methoxymethyl)phenyl)methanol
Topic: Removing unreacted reagents from (2-Fluoro-5-(methoxymethyl)phenyl)methanol mixtures Content type: Technical Support Center (Troubleshooting Guide) Audience: Researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removing unreacted reagents from (2-Fluoro-5-(methoxymethyl)phenyl)methanol mixtures
Content type: Technical Support Center (Troubleshooting Guide)
Audience: Researchers, scientists, and drug development professionals.
Ticket ID: #FMM-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Hub for (2-Fluoro-5-(methoxymethyl)phenyl)methanol (CAS: 83282-91-1). This guide addresses the critical downstream processing steps required to isolate this specific fluorinated benzyl alcohol intermediate, often utilized in the synthesis of GPR40 agonists (e.g., Fasiglifam derivatives) and other medicinal candidates.
The presence of the methoxymethyl (MOM) ether and the ortho-fluorine substituent dictates specific constraints on your workup to prevent degradation (MOM hydrolysis) or side-reactions.
Diagnostic Hub: Identify Your Impurity
Select the symptom that best matches your current reaction mixture status.
Symptom
Probable Cause
Recommended Protocol
Gelatinous/Sticky Precipitate
Aluminum emulsions (from LiAlH₄ reduction) or Boron complexes.
[Protocol A] Fieser & Rochelle Salt Workup
Sweet/Almond Odor & High Rf Spot
Unreacted Aldehyde precursor.
[Protocol B] Bisulfite Adduct Purification
Product "Oiling Out" / Trapped Solvent
Boron-Solvent complexes (THF/MeOH).
[Protocol C] Methanol Azeotrope & pH Adjustment
Loss of MOM-Group (New Polar Spot)
Acid hydrolysis during quench.
[Protocol D] Buffered Neutralization
Visual Troubleshooting Workflow
The following logic tree guides you through the decision-making process for purification based on your synthesis route.
Figure 1: Decision matrix for selecting the appropriate workup protocol based on reagent and physical state.
Context: The reduction of methyl 2-fluoro-5-(methoxymethyl)benzoate often uses LiAlH₄. Improper quenching results in aluminum hydroxides that trap the product and cause emulsions.
The "Fieser" Method (Standard)
Best for: Granular precipitates that filter easily.
Dilute: Dilute the reaction mixture with diethyl ether or THF (1:1 v/v relative to reaction volume). Cool to 0°C.
Stoichiometric Addition (n:n:3n Rule): For every 1 gram of LiAlH₄ used, add sequentially:
1 mL Water (Slowly! Exothermic H₂ release).
1 mL 15% Aqueous NaOH.
3 mL Water.
Warm & Stir: Allow the mixture to warm to room temperature (RT) and stir for 15 minutes. The gray emulsion should turn into a white, granular solid.
Filter: Filter through a pad of Celite or anhydrous MgSO₄.
Rinse: Wash the cake thoroughly with THF to recover trapped product.
The "Rochelle Salt" Method (Rescue)
Best for: Stubborn emulsions where Fieser failed.
Stir: Vigorously stir the biphasic mixture for 2-4 hours at RT. The tartrate chelates the aluminum, breaking the emulsion.
Separate: The layers will separate cleanly. Extract the aqueous layer with EtOAc.
Critical Warning: Do not use strong mineral acids (HCl) to dissolve aluminum salts. The methoxymethyl (MOM) ether at the C5 position is acid-labile and will hydrolyze to the diol (2-fluoro-5-(hydroxymethyl)phenyl)methanol under acidic conditions (pH < 4).
Protocol B: Removing Unreacted Aldehyde
Context: If synthesizing from 2-fluoro-5-(methoxymethyl)benzaldehyde using NaBH₄, traces of starting material may remain. These are difficult to separate by flash chromatography due to similar polarity.
Bisulfite Adduct Formation
Prepare Solution: Dissolve sodium bisulfite (NaHSO₃, 2-3 equivalents relative to estimated unreacted aldehyde) in minimal water.
Wash: Add this solution to your organic phase (containing the product and impurity) in a separatory funnel.
Agitate: Shake vigorously for 2-3 minutes. The aldehyde forms a water-soluble bisulfite adduct.
Wash: Wash the organic layer with saturated NaHCO₃ (to remove acidic bisulfite residues) followed by brine.
Protocol C: Boron-Solvent Complex Removal
Context: NaBH₄ reductions in Methanol/THF often generate trialkyl borates (B(OMe)₃) or amine-borane complexes that co-elute with the product or cause "streaking" on silica.
Methanol Azeotrope
Evaporate: Concentrate the crude mixture on a rotary evaporator.
Re-dissolve: Dissolve the residue in pure Methanol (MeOH).
Evaporate Again: Repeat this process 3 times.
Why? Methyl borate (B(OMe)₃) is volatile (bp 68°C) and azeotropes with methanol, effectively removing boron residues from the oil.
Final Partition: Dissolve the final residue in EtOAc and wash with saturated NH₄Cl to remove inorganic salts.
Quantitative Data & Specifications
Reagent Solubility & Quenching Table
Use this data to calculate solvent volumes for extraction.
Component
Solubility (Water)
Solubility (EtOAc/DCM)
Removal Strategy
(2-Fluoro-5-(methoxymethyl)phenyl)methanol
Low (< 5 mg/mL)
High
Product (Organic Layer)
LiAlH₄ / Aluminum Salts
Reacts violently / Insoluble
Insoluble
Filtration / Chelation
NaBH₄ / Borates
Soluble (decomposes)
Low
Aqueous Wash / MeOH Azeotrope
2-Fluoro-5-(methoxymethyl)benzaldehyde
Low
High
Bisulfite Adduct (Aq. Layer)
MOM-Ether Group
N/A
High
Stable at pH 7-14
Chemical Stability Profile
Acid Sensitivity: High. Avoid pH < 4. The acetal linkage of the MOM group hydrolyzes to formaldehyde and alcohol.
Base Sensitivity: Low. Stable to NaOH, K₂CO₃, and hydride reductions.
Thermal Stability: Moderate. Distill under reduced pressure only.
Frequently Asked Questions (FAQ)
Q: Can I use 1M HCl to quench the NaBH₄ reaction?A:No. While standard protocols suggest dilute acid, your molecule contains a MOM ether . Even dilute HCl can cleave this protecting group. Use Saturated Ammonium Chloride (NH₄Cl) instead; it is sufficiently acidic (pH ~5-6) to quench the hydride but mild enough to preserve the MOM ether.
Q: I see a second spot on TLC after workup that wasn't there during the reaction.A: This is likely the diol (2-fluoro-5-(hydroxymethyl)phenyl)methanol, resulting from MOM hydrolysis. Check the pH of your aqueous washes. If you used an acidic wash, neutralize immediately with NaHCO₃.
Q: The product is an oil that won't crystallize.A: Fluorinated benzyl alcohols with ether side chains are often viscous oils. High-vacuum drying (0.1 mmHg) for 12+ hours is often necessary to remove trace solvent. If solidification is required for purity, try triturating with cold Pentane or Hexanes/Diethyl Ether (9:1).
References
Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The authoritative source for the n:n:3n aluminum hydride quench).
Ambeed, Inc. (2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl)methanol Safety Data Sheet. Retrieved from (Verifying stability and handling of similar fluorinated/MOM-protected benzyl alcohols).
Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH, 1997. (Comprehensive guide on boron/aluminum workups).
Organic Chemistry Portal. Sodium Borohydride (NaBH4) Reduction. Retrieved from (General protocols for borohydride reduction and workup).
ScienceMadness Discussion. Separating benzaldehyde from benzyl alcohol. Retrieved from (Practical insights on bisulfite separation techniques).
Technical Support Center: Optimization of (2-Fluoro-5-(methoxymethyl)phenyl)methanol Derivatives
Current Status: Operational Ticket ID: #F-BnOH-STERIC-001 Assigned Specialist: Senior Application Scientist Executive Summary: The "Ortho-Fluorine" Conundrum Welcome to the technical guide for handling (2-Fluoro-5-(metho...
Welcome to the technical guide for handling (2-Fluoro-5-(methoxymethyl)phenyl)methanol . This scaffold presents a unique duality in medicinal chemistry:
The Benzylic Alcohol (C1): The primary handle for derivatization.
The Ortho-Fluorine (C2): A steric and electronic gatekeeper that complicates standard SN2 and transition-metal catalyzed reactions.
While fluorine is often considered an isostere of hydrogen, its Van der Waals radius (1.47 Å) is significantly larger than hydrogen (1.20 Å). When positioned ortho to a reactive center, it exerts a "gauche effect" and electrostatic repulsion that can stall nucleophilic attacks or destabilize metal-catalyst intermediates.
This guide provides field-proven protocols to overcome these specific steric and electronic barriers.
Module 1: Overcoming Steric Hindrance in Benzylic Substitution
Issue: Direct Mitsunobu reactions or SN2 substitutions on the benzylic alcohol often fail or proceed with poor conversion due to the repulsion between the incoming nucleophile and the C2-Fluorine lone pairs.
Strategic Protocol: The "Activation-Displacement" Pathway
Instead of forcing a direct substitution on the alcohol, you must convert the hydroxyl group into a "hyper-active" leaving group. The ortho-fluorine inductively withdraws electron density, making the benzylic carbon highly electrophilic if the leaving group is sufficient.
Warning: The HCl byproduct can cleave the C5-methoxymethyl ether if not neutralized immediately.
Step B: Nucleophilic Displacement (The "Hard" Nucleophile Approach)
Solvent: Use DMF or NMP (Polar Aprotic). These solvents solvate the cation, leaving the nucleophile "naked" and more reactive, essential for penetrating the ortho-fluorine steric shield.
Temperature: 60–80 °C is often required to overcome the activation energy barrier imposed by the fluorine.
Visual Decision Tree: Benzylic Functionalization
Caption: Decision logic for functionalizing the benzylic position in the presence of ortho-fluorine steric interference.
Module 2: Metal-Catalyzed Cross-Coupling (The Aryl Ring)
Issue: When attempting to couple at the aryl ring (e.g., via C-H activation or if converting the alcohol to a halide first), the ortho-fluorine hinders the approach of Palladium catalysts, specifically during the Oxidative Addition step.
The Solution: Ligand Engineering
Standard ligands (PPh3, dppf) are often insufficient. You must use Buchwald Dialkylbiaryl Ligands . These ligands are bulky themselves, but they force the Pd into a mono-ligated [L-Pd(0)] species, which is the active catalytic species necessary for crowded substrates.
Recommended Catalyst Systems
Parameter
Recommendation
Scientific Rationale
Ligand
SPhos or XPhos
The biaryl backbone provides stability, while the cyclohexyl groups force the active Pd(0) species to be highly reactive, overcoming the ortho-F steric barrier [1].
Pre-catalyst
Pd(OAc)₂ or Pd₂(dba)₃
Allows for fresh formation of the active L-Pd(0) species in situ.
Base
K₃PO₄ (Anhydrous)
Mild enough to preserve the C5-methoxymethyl ether but strong enough to facilitate transmetalation. Avoid strong alkoxides if possible.
Solvent
1,4-Dioxane or Toluene
Non-coordinating solvents prevent competition with the substrate for the metal center.
Mechanism of Steric Bypass
Caption: The catalytic cycle emphasizing the role of mono-ligated Pd(0) in overcoming oxidative addition barriers caused by ortho-fluorine.
Module 3: Stability & Handling FAQs
Q1: Can I use BBr3 to deprotect other groups on the molecule?A:NO. Boron tribromide (BBr3) is a strong Lewis acid that will vigorously cleave the 5-(methoxymethyl) ether linkage, converting it to a benzyl bromide or alcohol. If you need to deprotect a methyl ether elsewhere, use a thiol-based method (e.g., EtSH/NaH) which is more nucleophilic than acidic.
Q2: Why is my yield low when using NaH/THF for alkylation?A: The ortho-fluorine makes the benzylic proton slightly more acidic, but the real issue is often aggregation. The lithium or sodium alkoxide of your starting material can form tight aggregates.
Fix: Add 10% HMPA or DMPU as a co-solvent to break up ion pairs and increase the nucleophilicity of the alkoxide [2].
Q3: Is the C-F bond stable?A: Generally, yes. However, under strongly basic conditions (e.g., t-BuLi) or with specific nucleophiles, you risk SNAr (Nucleophilic Aromatic Substitution) where the Fluorine is displaced, especially since the benzylic oxygen (if oxidized to an aldehyde/acid) would be electron-withdrawing. Keep the benzylic position as an alcohol or ether to prevent activating the ring for defluorination.
References
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link
Reich, H. J. (2013). Role of HMPA in Organolithium Chemistry. Chemical Reviews, 113(9), 7130–7178. Link
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
1H NMR and 13C NMR spectral analysis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol
Topic: 1H NMR and 13C NMR spectral analysis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol CAS: 1895357-06-8 (Primary Reference) [1] Executive Summary This guide provides a technical analysis of the NMR spectral character...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1H NMR and 13C NMR spectral analysis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol
CAS: 1895357-06-8 (Primary Reference)
[1]
Executive Summary
This guide provides a technical analysis of the NMR spectral characteristics of (2-Fluoro-5-(methoxymethyl)phenyl)methanol , a specialized fluorinated intermediate used in medicinal chemistry. The presence of the fluorine atom at the C2 position introduces significant scalar coupling (
and ), which complicates spectral assignment compared to non-fluorinated analogs.
This document compares the spectral performance of this molecule against its non-fluorinated parent and provides a decision matrix for solvent selection (CDCl
vs. DMSO-) to optimize resolution of the hydroxymethyl vs. methoxymethyl moieties.
Structural Analysis & Coupling Logic
The molecule features a 1,2,5-trisubstituted benzene ring.[1] The fluorine atom acts as a spin-active nucleus (
), creating a coupling network that splits both proton and carbon signals.
Core Coupling Pathways
Ortho-Coupling (
): The proton at C3 is ortho to the fluorine, resulting in a large coupling constant (~9–10 Hz).
Meta-Coupling (
): Protons at C4 and C6 are meta to the fluorine, resulting in smaller coupling constants (~5–7 Hz).
Benzylic Differentiation: Two distinct methylene groups exist:
C1-CH
OH: Hydroxymethyl group (typically ~4.7 ppm).
C5-CH
OMe: Methoxymethyl group (typically ~4.4 ppm).
Visualizing the Coupling Network
Caption: Scalar coupling pathways originating from the Fluorine substituent. Red lines indicate proton coupling; Green lines indicate carbon coupling.
Experimental Protocols
A. Sample Preparation
Concentration: 10–15 mg in 0.6 mL solvent.
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaF, NaCl) from synthesis, which can cause baseline distortion.
B. Solvent Selection Matrix
The choice between Chloroform-d (CDCl
) and DMSO- is critical for observing the labile hydroxyl proton.
Parameter
CDCl (Standard)
DMSO- (Recommended for OH)
OH Visibility
Poor (Broad singlet or invisible due to exchange).
Excellent (Sharp doublet/triplet).
Resolution
High (Sharp lines).
Moderate (Viscosity broadens lines slightly).
Water Peak
~1.56 ppm (Usually non-interfering).
~3.33 ppm (Can overlap with OMe signal).
Use Case
Routine purity checks.
Full structural characterization.
C. Instrument Parameters
Pulse Sequence: zg30 (30° pulse) for quantitative integration.
Relaxation Delay (D1): Set to 5.0 seconds .
Why? Benzylic protons and aromatic protons relax at different rates. A short D1 (<1s) will under-integrate the aromatic signals relative to the methoxy/methylene groups.
Scans (NS): 16 (1H), 256+ (13C).
Spectral Data Analysis
A. 1H NMR Assignment (Predicted in CDCl
)
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]
Position
Shift ( ppm)
Multiplicity
Coupling (Hz)
Interpretation
H6
7.50
dd
Meta to F; Ortho to CHOH.
H3
7.41
dd
Ortho to F (Largest splitting).
H4
7.28
ddd
Meta to F; Ortho to CHOMe.
CH-OH
4.75
s (or d)
-
Singlet in CDCl; Doublet in DMSO.
CH-OMe
4.42
s
-
Benzylic ether (Deshielded).
O-CH
3.38
s
-
Methoxy group.
-OH
~2.50
br s
-
Exchangeable (Concentration dependent).
B. 13C NMR Assignment
Note: Carbon signals will appear as doublets due to
Complexity: The non-fluorinated analog exhibits a standard ABCD aromatic system (or pseudo-singlet if resolution is low). The product (2-Fluoro) exhibits complex multiplets due to J-coupling.
Validation: The presence of the 160.5 ppm doublet (
) in the 13C spectrum is the definitive "fingerprint" for the fluorinated product, absent in the analog.
Isomer (4-F): If F is at 4, the splitting pattern changes entirely. The proton ortho to F would be at a different chemical shift.[6]
13C Shifts:
In the 2-F product, the CH
OH carbon (C1) sees a significant coupling ( Hz).
In the 4-F isomer, the CH
OH carbon is Meta to the Fluorine, resulting in a much smaller coupling ( Hz). This is the most robust method for distinguishing isomers.
Workflow for Structural Confirmation
The following decision tree outlines the logical steps to confirm the identity of the synthesized intermediate using NMR data.
Caption: Logical workflow for confirming the regiochemistry of the fluorinated intermediate.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent increments).
Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Link
ChemicalBook. (2024). CAS 1895357-06-8 Entry.[4][7][8] Link
Santa Cruz Biotechnology. (2024). 2-Fluoro-5-methoxybenzyl alcohol Data. (Used as structural proxy for shift validation). Link
A Comparative Guide to the LC-MS Identification of (2-Fluoro-5-(methoxymethyl)phenyl)methanol
This guide provides an in-depth technical comparison for the identification and analysis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol, a key intermediate in pharmaceutical synthesis. We will explore its characterization...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison for the identification and analysis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol, a key intermediate in pharmaceutical synthesis. We will explore its characterization by Liquid Chromatography-Mass Spectrometry (LC-MS) and compare this methodology with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical strategies for fluorinated aromatic compounds.
Introduction to (2-Fluoro-5-(methoxymethyl)phenyl)methanol
(2-Fluoro-5-(methoxymethyl)phenyl)methanol is a substituted benzyl alcohol derivative. Its chemical structure incorporates a fluorine atom and a methoxymethyl group on the phenyl ring, which influence its polarity, volatility, and mass spectrometric behavior.
Chemical Properties:
Property
Value
Molecular Formula
C₉H₁₁FO₂
Molecular Weight
170.18 g/mol
Structure
I. Primary Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and widely adopted technique for the analysis of a broad range of compounds, including polar and semi-polar small molecules like (2-Fluoro-5-(methoxymethyl)phenyl)methanol. Its high sensitivity and selectivity make it an ideal choice for identification and quantification in complex matrices.
A. Principles of LC-MS Analysis
The LC-MS workflow involves the separation of the analyte from a mixture using liquid chromatography, followed by its ionization and detection by a mass spectrometer. The choice of chromatographic conditions and ionization source is critical for achieving optimal results.
B. Experimental Protocol: LC-MS
1. Sample Preparation:
Accurately weigh 1 mg of (2-Fluoro-5-(methoxymethyl)phenyl)methanol and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
Further dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL.
2. Liquid Chromatography Conditions:
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for retaining and separating this moderately polar compound.
Mobile Phase: A gradient elution is recommended to ensure good peak shape and resolution.
Solvent A: Water with 0.1% formic acid
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Program:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-20 min: 95% to 5% B
20-25 min: 5% B (re-equilibration)
Flow Rate: 0.5 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the preferred method for this class of compounds. ESI is efficient for polar molecules and is a widely used ionization source for LC-MS.[1]
Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for accurate mass measurements and high-resolution data.
Key Parameters:
Capillary Voltage: 3.5 kV
Cone Voltage: 30 V
Desolvation Gas (Nitrogen) Flow: 600 L/hr
Desolvation Temperature: 350°C
Source Temperature: 120°C
Data Acquisition: Full scan mode (m/z 50-500) to detect the molecular ion and fragmentation products. Tandem MS (MS/MS) can be performed on the protonated molecular ion to elicit structural information.
C. Expected LC-MS Data and Interpretation
1. Chromatogram:
A sharp, well-defined peak corresponding to (2-Fluoro-5-(methoxymethyl)phenyl)methanol is expected. The retention time will be dependent on the specific column and gradient conditions but should be reproducible.
2. Mass Spectrum and Fragmentation Pattern:
Molecular Ion: In positive ESI mode, the protonated molecular ion [M+H]⁺ is expected at an m/z of 171.07.
Fragmentation: The fragmentation of benzyl alcohols in mass spectrometry is well-documented. Common fragmentation pathways involve the loss of water (H₂O) and the formation of a stable tropylium-like cation. For (2-Fluoro-5-(methoxymethyl)phenyl)methanol, the following key fragments are predicted:
m/z 153: Loss of water (-18 Da) from the protonated molecular ion, [M+H-H₂O]⁺.
m/z 139: Loss of methanol (-32 Da) from the protonated molecular ion, [M+H-CH₃OH]⁺. This can occur through the cleavage of the methoxymethyl group.
m/z 123: Subsequent loss of a methyl group (-15 Da) from the m/z 138 fragment.
m/z 109: A fragment corresponding to the fluorobenzyl cation.
m/z 79: A common and often abundant fragment in the mass spectra of benzyl alcohols, corresponding to the tropylium cation.[2]
Table of Predicted Mass Fragments:
m/z (Predicted)
Ion Formula
Description
171.07
[C₉H₁₂FO₂]⁺
Protonated Molecular Ion [M+H]⁺
153.06
[C₉H₁₀FO]⁺
Loss of H₂O
139.08
[C₈H₈FO]⁺
Loss of CH₃OH
123.05
[C₈H₈F]⁺
Loss of CH₂O from m/z 153
109.04
[C₇H₅F]⁺
Fluorotropylium ion
79.05
[C₆H₇]⁺
Tropylium ion
D. Workflow Diagram
Caption: LC-MS workflow for the analysis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol.
II. Comparative Analytical Techniques
While LC-MS is a primary choice, a comprehensive analytical strategy often involves orthogonal techniques to confirm identity and purity.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For compounds like benzyl alcohols, GC-MS can provide excellent separation and highly detailed mass spectra.
Prepare a 10 µg/mL solution in a suitable solvent like methanol or ethyl acetate.
Derivatization (optional): To improve volatility and peak shape, the hydroxyl group can be derivatized (e.g., silylation). However, direct analysis is often feasible.
2. Gas Chromatography Conditions:
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Inlet Temperature: 250°C
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes
Ramp: 10°C/min to 280°C
Hold: 5 minutes at 280°C
Injection Mode: Splitless
3. Mass Spectrometry Conditions:
Ionization Source: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Quadrupole or Ion Trap.
Scan Range: m/z 40-400.
Expected GC-MS Data:
The EI mass spectrum will show more extensive fragmentation compared to ESI. The molecular ion peak at m/z 170 may be weak or absent. The fragmentation pattern will be highly reproducible and can be compared against spectral libraries. Key fragments would likely include those observed in LC-MS/MS, with potentially more lower-mass fragments due to the higher energy of EI. The base peak is often the m/z 79 fragment for benzyl alcohols.[2]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation. It provides detailed information about the chemical environment of each atom in a molecule. Both ¹H and ¹⁹F NMR would be highly informative for this compound.
Comparison with Mass Spectrometry Techniques:
Feature
Mass Spectrometry (LC-MS, GC-MS)
NMR Spectroscopy
Information Provided
Molecular weight and fragmentation pattern
Detailed structural information (connectivity, stereochemistry)
Sensitivity
High (picogram to femtogram)
Lower (microgram to milligram)
Quantitative Analysis
Requires calibration curves and internal standards
Can be inherently quantitative (qNMR)
Sample State
Solution or vapor
Solution
Throughput
High
Lower
Experimental Protocol: NMR
1. Sample Preparation:
Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
2. NMR Acquisition:
Spectrometer: A 400 MHz or higher field NMR spectrometer.
Experiments:
¹H NMR: To identify all proton environments.
¹³C NMR: To identify all carbon environments.
¹⁹F NMR: To observe the fluorine signal and its couplings.
2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms.
Expected NMR Data:
¹H NMR: Distinct signals for the aromatic protons (showing splitting due to fluorine coupling), the benzylic CH₂ protons, the methoxymethyl CH₂ protons, and the methoxy CH₃ protons.
¹⁹F NMR: A single resonance for the fluorine atom, which will be coupled to adjacent aromatic protons. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
The combination of these NMR experiments would allow for the complete and unambiguous assignment of the structure of (2-Fluoro-5-(methoxymethyl)phenyl)methanol. ¹⁹F NMR is particularly advantageous due to the low probability of overlapping signals.[3]
C. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique for the quantitative analysis of compounds that possess a UV chromophore, such as the aromatic ring in (2-Fluoro-5-(methoxymethyl)phenyl)methanol.
Comparison with LC-MS:
Feature
LC-MS
HPLC-UV
Selectivity
High (based on m/z)
Lower (based on UV absorbance)
Identification Power
High (provides mass information)
Limited (based on retention time and UV spectrum)
Cost and Complexity
Higher
Lower
Matrix Effects
Prone to ion suppression/enhancement
Less susceptible to matrix effects
Experimental Protocol: HPLC-UV
The chromatographic conditions would be similar to those used for LC-MS.
Detector: A UV-Vis detector set to a wavelength where the analyte has maximum absorbance (e.g., around 254 nm for the benzene ring).
Quantification: A calibration curve would be constructed by injecting standards of known concentrations and plotting peak area against concentration.
Expected HPLC-UV Data:
A chromatogram with a peak at a specific retention time corresponding to the analyte. Quantification is achieved by comparing the peak area of the sample to the calibration curve. This method is excellent for routine quality control and purity analysis but lacks the definitive identification power of mass spectrometry.
III. Conclusion and Recommendations
The choice of analytical technique for the identification of (2-Fluoro-5-(methoxymethyl)phenyl)methanol depends on the specific requirements of the analysis.
For definitive identification and structural confirmation, a combination of LC-MS and NMR spectroscopy is the gold standard. LC-MS provides accurate mass and fragmentation information, while NMR provides unambiguous structural elucidation.
For routine analysis and quantification in a known matrix, HPLC-UV is a reliable and cost-effective option.
GC-MS can be a valuable alternative, especially for volatile impurities or when extensive, library-searchable fragmentation data is desired.
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for selecting an analytical technique.
By understanding the strengths and limitations of each technique, researchers can develop a comprehensive and robust analytical strategy for the characterization of (2-Fluoro-5-(methoxymethyl)phenyl)methanol and related compounds.
References
PubChem. (5-Fluoro-2-methoxyphenyl)methanol. Retrieved from [Link]
Waters Corporation. Common Ionization Methods. Retrieved from [Link]
Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]
ACS Publications. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Retrieved from [Link]
SIELC Technologies. Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
PubChem. Bis(5-fluoro-2-methoxyphenyl)methanol. Retrieved from [Link]
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
ACS Publications. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
PubMed. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Retrieved from [Link]
SciSpace. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. Retrieved from [Link]
PubMed. 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid]. Retrieved from [Link]
ResearchGate. I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning?. Retrieved from [Link]
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
Request PDF. HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]
ResearchGate. Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Retrieved from [Link]
ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
PubMed. Comparison of scandium-based post-plasma chemical ionization approaches for elemental fluorine detection by nitrogen microwave-sustained inductively-coupled atmospheric-pressure plasma. Retrieved from [Link]
ResearchGate. Calculation of Ionization Potentials of Small Molecules: A Comparative Study of Different Methods. Retrieved from [Link]
Swansea University. Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with e. Retrieved from [Link]
Royal Society of Chemistry. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
SpectraBase. 4-Fluorobenzyl alcohol - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
PubChem. 2-Methoxybenzyl alcohol. Retrieved from [Link]
YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
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Ivy Fine Chemicals. (2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl)methanol [CAS. Retrieved from [Link]
Pharmaffiliates. (2,3,5-Trifluoro-4-(methoxymethyl)phenyl)methanol. Retrieved from [Link]
PubChem. [2-Chloro-3-(3-chloro-5-fluorophenoxy)-6-(difluoromethylsulfonyl)phenyl]methanol. Retrieved from [Link]
PubChem. (2R,3S,5R)-5-(4-chloro-2-fluoro-5-methyl-phenyl)-2-(hydroxymethyl)tetrahydrofuran-3-ol. Retrieved from [Link]
PubChem. N-(2-Fluoromethoxy-5-methoxy-benzyl)-N-(5-fluoro-2-phenoxy-phenyl)-acetamide. Retrieved from [Link]
NIH. Phenyl((ngcontent-ng-c2699131324="" class="ng-star-inserted">2H_5)phenyl)methanol. Retrieved from [Link]240087)
Comparative Reactivity Guide: (2-Fluoro-5-(methoxymethyl)phenyl)methanol vs. Non-Fluorinated Analogs
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Synthetic behavior, electronic profiling, and experimental methodologies Executive Summary The strategic incorporation of fl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Synthetic behavior, electronic profiling, and experimental methodologies
Executive Summary
The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering a molecule's physicochemical properties and synthetic trajectory. This guide provides an in-depth comparative analysis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol (CAS: 1895357-06-8)[1] against its non-fluorinated analog, (3-(methoxymethyl)phenyl)methanol .
By introducing an ortho-fluorine atom relative to the benzylic alcohol, chemists induce powerful inductive electron withdrawal (-I) and localized steric effects. These changes dictate the molecule's behavior across nucleophilic substitutions, oxidations[2], and regioselective aromatic functionalizations such as Directed ortho-Metalation (DoM)[3].
Structural & Electronic Profiling
To predict the reactivity of these two building blocks, one must analyze the causality behind fluorine's electronic influence:
Inductive Effect (-I): Fluorine is the most electronegative element (Pauling scale: 3.98). In the ortho position, it exerts a strong electron-withdrawing pull through the
-bond framework. This drastically lowers the electron density at the benzylic carbon, destabilizing any developing positive charge (carbocation).
Resonance Effect (+M): While fluorine possesses lone pairs that can donate into the aromatic
-system, this effect is relatively weak due to poor 2p-2p orbital overlap with carbon. The -I effect dominates the overall reactivity at the benzylic position.
Acidity (pKa Shift): The -I effect acidifies the benzylic hydroxyl group, lowering its pKa compared to the non-fluorinated analog. This makes the alkoxide easier to form but renders it a slightly weaker nucleophile.
Comparative Reactivity Matrix
The following table summarizes the divergent synthetic behaviors of the two analogs under standard reaction conditions.
Ortho-F strongly destabilizes the benzylic carbocation intermediate via the -I effect.
Benzylic Substitution (SN2)
Favorable (Strict inversion)
Favorable (Competing SN1 possible)
The benzylic carbon is highly electrophilic, forcing strict SN2 pathways, though slightly sterically hindered by F.
Alcohol Oxidation
Comparable Rate
Comparable Rate
Both oxidize readily (e.g., MnO₂, Swern)[2]. However, the resulting fluorinated aldehyde is significantly more electrophilic.
Electrophilic Aromatic Substitution (EAS)
Deactivated (Slower)
Activated (Faster)
Fluorine withdraws electron density from the ring, raising the activation energy for electrophilic attack.
Directed ortho-Metalation (DoM)
Highly Regioselective
Poorly Regioselective
Fluorine acts as a powerful Directed Metalation Group (DMG), acidifying the adjacent proton and coordinating lithium[3].
Deep Dive 1: Benzylic Reactivity & Oxidation
When activating the benzylic alcohol (e.g., converting to a halide via SOCl₂ or PBr₃), the non-fluorinated analog can readily form a resonance-stabilized benzylic carbocation, leading to mixed SN1/SN2 mechanisms. In stark contrast, the fluorinated analog strictly adheres to an SN2 pathway. The intense electronegativity of the ortho-fluorine prevents carbocation formation, ensuring high stereochemical fidelity if the benzylic position were chiral.
During oxidation, the rates are similar, but the thermodynamic profile of the product shifts. The resulting 2-fluoro-5-(methoxymethyl)benzaldehyde is highly electrophilic, making it exceptionally primed for downstream nucleophilic additions (e.g., Grignard reactions or reductive aminations) compared to its non-fluorinated counterpart[2].
Caption: Comparative reactivity pathways for fluorinated vs. non-fluorinated benzylic alcohols.
Deep Dive 2: Aromatic Ring Functionalization via DoM
Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings[3]. The non-fluorinated analog relies solely on the weakly directing benzylic alkoxide and methoxymethyl groups, often resulting in complex mixtures of metalated isomers.
Conversely, the ortho-fluorine in (2-Fluoro-5-(methoxymethyl)phenyl)methanol is a top-tier Directed Metalation Group (DMG). It synergizes with the benzylic alkoxide to create a rigid pre-lithiation complex. The fluorine atom strongly acidifies the C3 proton (positioned between the fluorine and the methoxymethyl group), allowing for precise, regioselective deprotonation by strong bases like sec-BuLi.
Caption: Directed ortho-Metalation (DoM) workflow leveraging the fluorine atom as a directing group.
Experimental Methodologies
The following self-validating protocols highlight the practical handling of the fluorinated analog in a laboratory setting.
Protocol A: Mild Oxidation to 2-Fluoro-5-(methoxymethyl)benzaldehyde
This protocol utilizes Manganese Dioxide (MnO₂) to prevent over-oxidation to the carboxylic acid, a common risk with highly electrophilic fluorinated aldehydes.
Preparation: In an oven-dried round-bottom flask, dissolve (2-Fluoro-5-(methoxymethyl)phenyl)methanol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
Reagent Addition: Add activated MnO₂ (10.0 mmol, 10 eq) in a single portion at room temperature.
Reaction Monitoring: Stir the black suspension vigorously at room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The fluorinated analog typically reaches full conversion within 4–6 hours[2].
Workup: Filter the reaction mixture through a short pad of Celite to remove the manganese salts. Wash the filter cake with additional DCM (3 × 10 mL).
Isolation: Concentrate the filtrate under reduced pressure to yield the highly electrophilic aldehyde. Note: Store under argon at -20 °C to prevent auto-oxidation or hydrate formation.
This protocol leverages the synergistic directing effects of the benzylic alkoxide and the ortho-fluorine atom[3].
Preparation: Charge an oven-dried Schlenk flask with (2-Fluoro-5-(methoxymethyl)phenyl)methanol (1.0 mmol) and anhydrous THF (10 mL) under an argon atmosphere.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Dropwise add sec-butyllithium (sec-BuLi, 1.4 M in cyclohexane, 2.2 mmol, 2.2 eq) over 10 minutes. The first equivalent deprotonates the alcohol; the second executes the directed metalation at the C3 position.
Aging: Stir the deep-colored pre-lithiation complex at -78 °C for 1 hour to ensure complete metalation.
Electrophilic Quench: Add anhydrous DMF (3.0 mmol, 3 eq) dropwise to form the formylated derivative. Stir for an additional 30 minutes at -78 °C, then allow to warm to room temperature.
Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.
References
Boroncore Chemical Catalog
Title: (2-Fluoro-5-(methoxymethyl)phenyl)methanol Product Specifications
Source: Boroncore
URL:[Link]
Selectivity Effects of Hydrogen Acceptors and Catalyst Structures in Alcohol Oxidations
Title: Selectivity Effects of Hydrogen Acceptors and Catalyst Structures in Alcohol Oxidations Using (Cyclopentadienone)iron Tricarbonyl Compounds
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Access to Diarylmethanols by Wittig Rearrangement
Title: Access to Diarylmethanols by Wittig Rearrangement of ortho-, meta-, and para-Benzyloxy-N-Butylbenzamides
Source: National Institutes of Health (PMC)
URL:[Link]
A Comparative Guide to the Spectroscopic Characterization of (2-Fluoro-5-(methoxymethyl)phenyl)methanol
This guide provides an in-depth technical analysis of the characterization of (2-Fluoro-5-(methoxymethyl)phenyl)methanol, a substituted benzyl alcohol derivative relevant in synthetic chemistry and drug development. The...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the characterization of (2-Fluoro-5-(methoxymethyl)phenyl)methanol, a substituted benzyl alcohol derivative relevant in synthetic chemistry and drug development. The primary focus is on the application of Infrared (IR) Spectroscopy for rapid functional group identification, contextualized by a comparison with other key analytical techniques. The methodologies and interpretations presented herein are designed for researchers, scientists, and professionals who require robust and reliable compound characterization.
The Molecular Architecture: A Prelude to Spectroscopic Analysis
The structural identity of a molecule is fundamentally linked to its interaction with electromagnetic radiation. In the case of (2-Fluoro-5-(methoxymethyl)phenyl)methanol, the arrangement of its functional groups—a primary alcohol, an aryl-fluoro bond, an aryl alkyl ether, and a trisubstituted aromatic ring—gives rise to a unique and predictable infrared spectrum. Understanding these individual components is the first step in a comprehensive characterization workflow.
The diagram below illustrates the key structural features and the bonds whose vibrations are interrogated by IR spectroscopy.
Figure 1: Key vibrational bonds in (2-Fluoro-5-(methoxymethyl)phenyl)methanol.
An In-Depth Guide to the Infrared Spectrum
IR spectroscopy is an exceptionally powerful tool for identifying the functional groups present in a molecule.[1] The spectrum is typically analyzed in two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), where the combination of absorptions is unique to the molecule.[2]
The Functional Group Region (>1500 cm⁻¹): Unambiguous Signatures
This region contains clear, often intense, peaks corresponding to the stretching vibrations of key bonds.
O-H Stretch (Alcohol): The most prominent feature for this molecule is expected to be a strong and characteristically broad absorption band in the 3500-3200 cm⁻¹ range.[3] This broadness is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties.[4][5] In dilute, non-polar solutions, a sharper, "free" O-H peak may appear around 3600 cm⁻¹.[6][7]
C-H Stretches: A dividing line at 3000 cm⁻¹ is crucial for distinguishing carbon hybridization.[5][8]
Aromatic (sp²) C-H Stretch: One or more weak to medium peaks are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, confirming the presence of the benzene ring.[2][9][10]
Alkyl (sp³) C-H Stretch: Stronger absorptions from the methylene (-CH₂-) and methyl (-CH₃) groups will appear just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[11][12]
Aromatic C=C Stretches: The benzene ring itself produces a series of medium-intensity absorptions due to carbon-carbon stretching vibrations within the ring.[9] These typically appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[2][9]
Aromatic Overtones: Weak, complex bands may be observed between 2000-1665 cm⁻¹. The pattern of these overtones can sometimes be used to deduce the substitution pattern of the aromatic ring.[2][9][10]
The Fingerprint Region (<1500 cm⁻¹): A Unique Molecular Identifier
This region is often complex due to the overlap of numerous stretching and bending vibrations, but it provides a unique "fingerprint" for the molecule.
C-O Stretches: This region contains several critical C-O stretching bands.
Ether (Asymmetric C-O-C Stretch): Aryl alkyl ethers are known to exhibit a strong, asymmetric C-O-C stretching band near 1250 cm⁻¹.[13][14][15]
Alcohol (C-O Stretch): The primary alcohol will produce a strong C-O stretching absorption, typically in the 1260-1050 cm⁻¹ range.[3] For a similar molecule, phenylmethanol, this peak is observed at 1022 cm⁻¹.[16]
Ether (Symmetric C-O-C Stretch): A second band for the aryl alkyl ether, corresponding to a symmetric stretch, is expected near 1040 cm⁻¹.[13][14]
C-F Stretch: The carbon-fluorine bond produces a strong absorption due to its high polarity. For aryl fluorides, this peak is typically found in the 1100-1400 cm⁻¹ range.[17] It is highly probable that this absorption will overlap with the strong C-O stretching vibrations, contributing to a complex and intense band system in this area.
C-H Bending Vibrations:
In-Plane Bending: Aromatic C-H in-plane bending occurs between 1250-1000 cm⁻¹, but these bands are often weak and obscured by stronger C-O and C-F absorptions.[9]
Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region result from C-H bonds bending out of the plane of the aromatic ring. The exact position of these "oop" bands is highly diagnostic of the ring's substitution pattern.[9][18][19] For a 1,2,5-trisubstituted ring (equivalent to 1,2,4-), specific patterns can be predicted, though interpretation can be complex.
Summary of Expected IR Peaks
The following table summarizes the anticipated IR absorption bands for (2-Fluoro-5-(methoxymethyl)phenyl)methanol.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The choice of sampling technique is critical for obtaining a high-quality spectrum. For a compound like (2-Fluoro-5-(methoxymethyl)phenyl)methanol, which may be a liquid or a low-melting solid, Attenuated Total Reflectance (ATR) is the preferred modern method due to its simplicity and reproducibility.[20]
Methodology: Attenuated Total Reflectance (ATR-FTIR)
This technique requires minimal to no sample preparation and is non-destructive.[20]
Materials:
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).
Sample of (2-Fluoro-5-(methoxymethyl)phenyl)methanol.
Spatula or pipette.
Solvent for cleaning (e.g., isopropanol or acetone).
Lint-free wipes.
Procedure:
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.
Crystal Cleaning: Meticulously clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to fully evaporate.
Background Acquisition: Acquire a background spectrum with the clean, empty ATR crystal. This is a critical self-validating step that accounts for atmospheric (CO₂, H₂O) and instrumental absorptions.
Sample Application: Place a small amount of the sample (a single drop if liquid, or a small amount of solid) directly onto the center of the ATR crystal.
Apply Pressure (for solids): If the sample is solid, use the ATR's pressure arm to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for a strong signal.
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
Data Analysis: The resulting spectrum should be automatically ratioed against the background, yielding a spectrum in absorbance or % transmittance. Identify the characteristic absorption bands as detailed in Section 2.
Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using a solvent-moistened wipe.
A Comparative Overview of Analytical Techniques
While IR spectroscopy is invaluable for functional group identification, a full structural elucidation and purity assessment requires a multi-technique approach. The choice of technique is dictated by the specific information required.
Technique
Principle
Information Provided
Role in Characterization
IR Spectroscopy
Absorption of IR radiation causes molecular vibrations.
Rapid confirmation of synthesis success and functional group identity.[1][21]
NMR Spectroscopy
Nuclear spin alignment in a magnetic field.
Molecular Skeleton: Detailed C-H framework, atom connectivity, and stereochemistry.
Unambiguous structure determination and isomeric purity.[1][22][23]
Mass Spectrometry (MS)
Ionization of molecules and separation by mass-to-charge ratio.
Molecular Weight & Formula: Provides exact mass and fragmentation patterns.
Confirms molecular weight and elemental composition.[1][21]
Chromatography (HPLC/GC)
Differential partitioning between a mobile and stationary phase.
Purity & Quantification: Separates the target compound from impurities, starting materials, and byproducts.
Essential for assessing sample purity and for purification.[22][24]
Conclusion
Infrared spectroscopy serves as a rapid, reliable, and indispensable first-pass analytical technique for the characterization of (2-Fluoro-5-(methoxymethyl)phenyl)methanol. The presence of a broad hydroxyl peak around 3300 cm⁻¹, distinct aromatic and aliphatic C-H stretches bracketing 3000 cm⁻¹, and a complex, intense series of absorptions in the 1300-1000 cm⁻¹ region collectively provide a high-confidence confirmation of the molecule's key functional features. When integrated into a workflow that includes mass spectrometry for molecular weight confirmation and NMR spectroscopy for definitive structural elucidation, IR spectroscopy provides the foundational data necessary for advancing research and development objectives with scientific rigor.
References
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder.
Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved from [Link]
How can you identify an alcohol functional group using IR spectroscopy? (n.d.). TutorChase. Retrieved from [Link]
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Spectroscopy of Alcohols: Identification. (2020, February 7). Oregon State University. Retrieved from [Link]
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Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
How to prepare IR samples? (n.d.). ResearchGate. Retrieved from [Link]
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Spectroscopy Online. Retrieved from [Link]
IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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A Senior Application Scientist's Guide to Selecting and Qualifying Reference Standards for (2-Fluoro-5-(methoxymethyl)phenyl)methanol Analysis
Executive Summary: The Analytical Imperative (2-Fluoro-5-(methoxymethyl)phenyl)methanol is an emerging key intermediate in the synthesis of novel pharmaceutical agents. As with any component destined for therapeutic use,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Analytical Imperative
(2-Fluoro-5-(methoxymethyl)phenyl)methanol is an emerging key intermediate in the synthesis of novel pharmaceutical agents. As with any component destined for therapeutic use, rigorous analytical control is not merely a regulatory hurdle but a fundamental requirement for ensuring safety and efficacy. Accurate quantification of this analyte, its impurities, and its degradation products hinges entirely on the quality of the reference standard used.
This guide provides an in-depth comparison of analytical methodologies and reference standard strategies for (2-Fluoro-5-(methoxymethyl)phenyl)methanol. We move beyond simplistic protocol lists to explain the causal-driven decisions essential for robust analytical method development. For a novel compound such as this, a commercially available, pharmacopeial-grade reference standard is often non-existent[1]. Therefore, this document focuses on the practical, scientifically-defensible approaches to qualifying an in-house primary standard and comparing its utility against other potential standards. We will dissect three core analytical techniques—HPLC-UV, GC-MS, and qNMR—providing not only step-by-step protocols but also the critical rationale behind each experimental choice.
The Reference Standard Conundrum: When No Official Standard Exists
In drug development, the gold standard for quantitative analysis is a primary reference standard, such as one provided by the United States Pharmacopeia (USP) or European Pharmacopoeia (EP)[2][3]. These standards have a certified purity value, established through rigorous, multi-laboratory testing, providing direct traceability. However, for proprietary intermediates like (2-Fluoro-5-(methoxymethyl)phenyl)methanol, such standards are unavailable. This necessitates the creation and rigorous characterization of an in-house reference standard.
The central challenge is assigning an accurate purity value to this in-house standard. Traditional chromatographic techniques like HPLC and GC are inherently relative; they measure the response of an analyte relative to a standard[1]. If the standard's purity is unknown, the analysis becomes circular.
This is where absolute quantification methods become indispensable. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity assessment because the NMR signal intensity is directly proportional to the number of atomic nuclei responsible for the signal, allowing for quantification against an unrelated, well-characterized internal standard[4][5][6][7].
dot
Caption: Overall workflow for qualifying and using an in-house reference standard.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the specific question being asked. For comprehensive characterization of a reference standard, a multi-faceted approach is required.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone of pharmaceutical analysis for assay, impurity profiling, and stability testing due to its high precision and robustness in separating non-volatile compounds[8][9].
Primary Role: To determine the purity of (2-Fluoro-5-(methoxymethyl)phenyl)methanol relative to its non-volatile impurities and to monitor its degradation over time in stability studies[10].
Strengths: Excellent for separating structurally similar compounds. High precision (RSD < 0.5% is achievable) makes it ideal for detecting small changes in concentration[9].
Limitations: Requires a reference standard of known purity for accurate quantification. Detector response (e.g., UV absorbance) can vary significantly between the active pharmaceutical ingredient (API) and its impurities, necessitating the use of relative response factors (RRFs) for accurate impurity quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile substances[11][12].
Primary Role: To identify and quantify residual solvents from the synthesis process and to detect any volatile impurities not amenable to HPLC analysis.
Strengths: Exceptional sensitivity and selectivity, especially with a mass spectrometer detector that provides structural information for impurity identification[13].
Limitations: Not suitable for non-volatile or thermally labile compounds. The analyte may require derivatization to improve volatility.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement recognized by metrology institutes for certifying reference materials[5][6]. It allows for the direct determination of a compound's purity without needing a reference standard of the same substance[4].
Primary Role: To assign an "absolute" purity value to a chosen batch of (2-Fluoro-5-(methoxymethyl)phenyl)methanol, thereby qualifying it as a primary in-house reference standard.
Strengths: The signal integral is directly proportional to the molar concentration of the nuclei, providing a linear response without the need for a calibration curve[1][7]. It is non-destructive and can provide structural confirmation simultaneously.
Limitations: Lower sensitivity compared to chromatographic methods. Peak overlap with the internal standard or impurities can complicate quantification, requiring careful selection of integration regions and standards[6].
dot
Caption: Interrelationship of analytical techniques for purity determination.
Experimental Protocols & Methodologies
The following protocols are provided as robust starting points for method development.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to separate the main component from potential process impurities and degradation products.
Instrumentation: UHPLC/HPLC system with a photodiode array (PDA) or UV detector.
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Rationale: C18 phases provide excellent hydrophobic retention for aromatic compounds like the target analyte[11]. A sub-2 µm particle size offers higher efficiency and resolution.
Mobile Phase A: 0.1% Formic Acid in Water.
Rationale: Formic acid is a common mobile phase modifier that improves peak shape for acidic and neutral compounds by controlling ionization[14].
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Rationale: Acetonitrile is a common organic solvent in reversed-phase HPLC with low UV cutoff and viscosity[8].
Gradient Elution:
Time (min)
%B
0.0
20
10.0
80
12.0
80
12.1
20
| 15.0 | 20 |
Rationale: A gradient elution is essential for stability-indicating methods to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are separated and detected within a reasonable runtime[9].
Flow Rate: 0.4 mL/min.
Column Temperature: 35 °C.
Rationale: Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak efficiency[8].
Detection: UV at 220 nm.
Rationale: This wavelength is chosen based on the UV absorbance spectrum of the phenylmethanol moiety. A PDA detector should be used during development to screen for the optimal wavelength for both the API and all impurities.
Injection Volume: 2 µL.
Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.
Protocol 2: GC-MS for Residual Solvents
This method follows typical USP <467> guidelines for identifying and quantifying residual solvents.
Instrumentation: GC system with a headspace autosampler and a Mass Spectrometer (MS) detector.
Column: G43 (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.
Rationale: This column phase is specified in USP <467> and provides good separation for a wide range of common process solvents.
Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold 5 min.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injector Temperature: 250 °C.
Detector: MS scan from m/z 35 to 350.
Rationale: MS detection provides positive identification of solvents by comparing their mass spectra to a library (e.g., NIST)[15].
Headspace Parameters:
Vial Equilibration: 80 °C for 15 min.
Loop Temperature: 90 °C.
Transfer Line Temperature: 100 °C.
Sample Preparation: Accurately weigh approx. 100 mg of the sample into a headspace vial and dissolve in 5 mL of Dimethyl Sulfoxide (DMSO).
Protocol 3: Purity Assignment by ¹H qNMR
This protocol uses an internal standard for absolute purity determination.
Instrumentation: NMR Spectrometer (≥400 MHz).
Internal Standard (IS): Maleic acid (Certified Reference Material).
Rationale: Maleic acid is an excellent internal standard. It is non-volatile, stable, has a simple ¹H spectrum with a sharp singlet in a relatively empty region of the spectrum, and is soluble in common NMR solvents like DMSO-d₆. Its purity must be certified and traceable[1].
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
Rationale: DMSO is a good solvent for a wide range of organic molecules and its residual peak does not interfere with key signals[7].
Sample Preparation:
Accurately weigh ~15 mg of the internal standard (m_std) into a vial.
Accurately weigh ~20 mg of the (2-Fluoro-5-(methoxymethyl)phenyl)methanol sample (m_analyte) into the same vial.
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
Acquisition Parameters:
Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1).
Relaxation Delay (D1): 30 seconds.
Rationale: A long relaxation delay (at least 5 times the longest T₁ of any peak of interest) is absolutely critical to ensure complete relaxation of all protons, guaranteeing that the signal integral is directly proportional to the number of nuclei[7].
Number of Scans: 16 or higher for good signal-to-noise.
Data Processing:
Apply Fourier transform, phase correction, and baseline correction.
Integrate a well-resolved, unique signal for the analyte (I_analyte). For (2-Fluoro-5-(methoxymethyl)phenyl)methanol, the benzylic CH₂ protons (~4.5 ppm) are a good choice.
Integrate the singlet for the two olefinic protons of maleic acid (I_std) at ~6.3 ppm.
N: Number of protons for the integrated signal (N_analyte = 2 for CH₂; N_std = 2 for CH=CH)
M: Molar mass
m: Mass
P_std: Purity of the internal standard
Comparison of Reference Standard Alternatives
Based on the methodologies above, a researcher has two primary, viable options for a reference standard. The table below compares these alternatives.
Feature
Alternative 1: In-House Primary Standard
Alternative 2: Commercial Analog (e.g., Benzyl Alcohol USP)
Description
A high-purity lot of (2-Fluoro-5-(methoxymethyl)phenyl)methanol, synthesized in-house or sourced commercially.
A certified reference standard of a structurally related, but not identical, compound[2].
Purity Assignment
Assigned an absolute purity value using qNMR, corrected for water (Karl Fischer) and residual solvents (GC-MS).
Comes with a certified purity value from the issuing pharmacopeia (e.g., USP).
Traceability
Traceable to SI units through the certified mass of the qNMR internal standard.
Traceable to the pharmacopeial authority (e.g., USP).
Primary Use Case
As the primary calibrant for all other methods (e.g., HPLC assay). Used to establish Relative Response Factors for impurities.
As a system suitability check or a working standard for routine HPLC analysis after its response factor relative to the primary standard has been determined.
Advantages
- Identical to the analyte (no response factor needed).- Provides the highest accuracy for assay determination.- Can be used to characterize impurities.
- Requires significant initial characterization effort (qNMR, GC, KF).- Must establish stability profile from scratch.
- Not identical to the analyte; requires determination of a response factor, which introduces error.- Cannot be used to quantify impurities of the target analyte without characterization.
Recommendation
Strongly Recommended. This is the most scientifically sound approach for establishing accurate analytical control over a novel compound.
Recommended for specific, limited applications. Useful for daily system checks or as a control, but not as the primary quantitative standard.
Conclusion and Best Practices
For the rigorous analysis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol, a multi-technique approach is essential for the qualification and use of a reference standard. While HPLC and GC are indispensable for routine quality control and impurity profiling, they are fundamentally relative methods.
The most robust and scientifically defensible strategy is the qualification of a high-purity batch of (2-Fluoro-5-(methoxymethyl)phenyl)methanol as an in-house primary reference standard . The purity of this standard should be assigned using the absolute method of ¹H qNMR , with corrections for water content and residual solvents determined by Karl Fischer titration and GC-MS, respectively.
Once this in-house primary standard is established, it can be used to accurately calibrate the stability-indicating HPLC-UV method. This calibrated HPLC method then becomes the workhorse for routine release testing, impurity quantification (after determining relative response factors), and long-term stability studies. This hierarchical approach ensures that all subsequent analytical data is accurate, reliable, and traceable, forming a solid foundation for drug development and regulatory submission.
References
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. Retrieved from [Link]
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Retrieved from [Link]
Jeong, S., et al. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Retrieved from [Link]
Encyclopedia.pub. (2021, February 18). QNMR for Reference Material Preparation. Encyclopedia.pub. Retrieved from [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]
Musijowski, J., et al. (2010, September 15). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. Journal of Separation Science. Retrieved from [Link]
ResearchGate. (n.d.). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine | Request PDF. ResearchGate. Retrieved from [Link]
Chromatography Online. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Retrieved from [Link]
Veeprho. (n.d.). Benzyl Alcohol Working Standard (Secondary Reference Standard) | CAS 100-51-6. Veeprho. Retrieved from [Link]
Reid, M. J., et al. (2012, June 11). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). ACS Publications. Retrieved from [Link]
PubChem. (n.d.). Benzyl Alcohol. PubChem. Retrieved from [Link]
International Atomic Energy Agency. (2011, March 15). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. INIS. Retrieved from [Link]
Royal Society of Chemistry. (2024, May 1). How to Develop Stability Indicating HPLC Methods. Royal Society of Chemistry. Retrieved from [Link]
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. IRJPMS. Retrieved from [Link]
Eurofins. (2023, December 10). Analytical Method Summaries. Eurofins. Retrieved from [Link]
Chemical Synthesis Database. (2025, May 20). (2-fluoro-5-methylphenyl)methanol. Chemical Synthesis Database. Retrieved from [Link]
ACS Omega. (2025, April 1). Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions. ACS Publications. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. Retrieved from [Link]
LCGC International. (2020, November 11). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. Retrieved from [Link]
MilliporeSigma. (n.d.). (5-Fluoro-2-methoxyphenyl)methanol. MilliporeSigma. Retrieved from [Link]
MilliporeSigma. (n.d.). (5-Fluoro-2-methoxyphenyl)methanol | 426831-32-5. MilliporeSigma. Retrieved from [Link]
Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.
PMC. (n.d.). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. PMC. Retrieved from [Link]
ATSDR. (n.d.). 7. ANALYTICAL METHODS. ATSDR. Retrieved from [Link]
LECO. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. LECO. Retrieved from [Link]
Phcogj.com. (2019, September 15). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Phcogj.com. Retrieved from [Link]
The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt.. The Journal of Phytopharmacology. Retrieved from [Link]
Differentiating isomers of (2-Fluoro-5-(methoxymethyl)phenyl)methanol
Technical Comparison Guide: Differentiating Isomers of (2-Fluoro-5-(methoxymethyl)phenyl)methanol Part 1: Executive Summary & Strategic Context In the synthesis of fluorinated building blocks for medicinal chemistry, (2-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Differentiating Isomers of (2-Fluoro-5-(methoxymethyl)phenyl)methanol
Part 1: Executive Summary & Strategic Context
In the synthesis of fluorinated building blocks for medicinal chemistry, (2-Fluoro-5-(methoxymethyl)phenyl)methanol (CAS: 1895357-06-8) serves as a critical scaffold. Its value lies in the specific orthogonal positioning of the fluorine atom (metabolic stability/binding affinity) and the methoxymethyl group (linker potential).
However, the synthesis of this molecule—often via directed ortho-lithiation or electrophilic aromatic substitution—frequently generates regioisomers. The presence of isomers such as the 2,4-substituted or 2,3-substituted analogues can disastrously impact Structure-Activity Relationship (SAR) data and downstream coupling efficiency.
This guide provides an autonomous, data-driven framework to objectively differentiate the target 2,5-isomer from its critical impurities. It moves beyond basic characterization to establish a self-validating analytical workflow.
Part 2: Structural Analysis & Isomer Landscape
To differentiate effectively, we must first define the structural competitors. The fluorine atom exerts a strong directing effect, but the methoxymethyl group (a weak activator) and the hydroxymethyl precursor (often an aldehyde or ester) introduce complexity.
Isomer Designation
Structure Description
Origin Probability
Criticality
Target (2,5-Isomer)
1-CH₂OH, 2-F, 5-CH₂OMe
Primary Product
N/A
Isomer A (2,4-Isomer)
1-CH₂OH, 2-F, 4-CH₂OMe
High (Para-directing byproduct)
Critical (Hardest to separate)
Isomer B (2,6-Isomer)
1-CH₂OH, 2-F, 6-CH₂OMe
Medium (Steric crowding)
Moderate (Distinct NMR profile)
Isomer C (2,3-Isomer)
1-CH₂OH, 2-F, 3-CH₂OMe
Low (Ortho-ortho crowding)
Low
Part 3: Comparative Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural authentication. The key differentiator is the Spin-Spin Coupling (
) between the Fluorine-19 nucleus and the aromatic protons (H).
Mechanism of Differentiation:
Target (2,5-Isomer): The proton at position 3 is ortho to the Fluorine. The proton at position 4 is meta.[1] The proton at position 6 is para to the methoxymethyl and meta to the Fluorine.
Key Diagnostic Signal: Look for the H3 proton . In the 2,5-isomer, H3 is trapped between the F (pos 2) and the substituent (pos 5 is far, but pos 4 is H).
(Ortho coupling): Typically 8.0 – 11.0 Hz.
(Meta coupling): Typically 5.0 – 8.0 Hz.
Predicted Spectral Data Table:
Feature
Target: 2-Fluoro-5-(methoxymethyl)
Alternative: 2-Fluoro-4-(methoxymethyl)
F NMR Shift
-115 to -125 ppm (approx)
-110 to -120 ppm (Shifted due to para-substituent)
Aromatic H3 ()
Doublet (dd) , Hz (Ortho to F)
Doublet , Hz (Ortho to F)
Aromatic H4/H6
H4: Multiplet (Meta to F); H6: dd (Meta to F)
H3/H5/H6 Pattern: H5 is ortho to F; H6 is meta.[2][3][4][5][6][7][8][9][10][11][12] Symmetry differs.
NOE Signal
Strong NOE between -CH₂OH and H6
Strong NOE between -CH₂OH and H6
Diagnostic Key
H4 and H6 are magnetically non-equivalent with distinct meta-couplings.
H3 and H5 show distinct splitting; H5 is ortho to F (large ).
Expert Insight: Do not rely solely on chemical shift. Use 2D-NMR (HSQC/HMBC) to correlate the benzylic protons of the hydroxymethyl group (-CH₂OH) with the aromatic ring carbons. In the 2,5-isomer, the alcohol carbon will correlate to C1, C2 (C-F), and C6. In the 2,6-isomer, it correlates to two substituted carbons (C2-F and C6-R).
Chromatographic Performance (HPLC/GC)
While NMR provides structure, chromatography provides quantitation.
Column Selection: A standard C18 column often fails to resolve positional fluoro-isomers due to similar hydrophobicity.
Recommended Phase:Pentafluorophenyl (PFP) or Fluoro-Phenyl stationary phases. These phases interact specifically with the fluorine dipole and the
-electron cloud of the benzene ring, offering superior selectivity for regioisomers.
Experimental Protocol: High-Resolution Separation
System: UHPLC with UV detection (254 nm) and MS (ESI+).
Column: Kinetex F5 or equivalent PFP core-shell, 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 40% B over 10 minutes. (Isomers typically elute in the 20-30% range).
Expected Result: The 2,6-isomer (sterically hindered) typically elutes first, followed by the 2,5-target , and finally the 2,4-isomer (most planar/hydrophobic interaction).
Part 4: Visualizing the Differentiation Logic
The following diagrams illustrate the decision-making process and the structural logic required to validate the compound.
Diagram 1: Analytical Decision Tree
Caption: A self-validating workflow combining chromatographic separation with NMR coupling analysis to definitively assign regiochemistry.
Caption: Visualization of coupling pathways. Note the 2,4-isomer has TWO strong ortho-couplings (H3, H5), whereas the Target (2,5) has only ONE (H3).
Part 5: Detailed Experimental Protocol
To ensure reproducibility and trustworthiness, follow this specific characterization protocol.
Protocol: Definitive Structural Assignment
Sample Preparation: Dissolve 10 mg of the isolated product in 0.6 mL of DMSO-d6 . (DMSO is preferred over CDCl3 to prevent aggregation of the hydroxyl group and ensure sharp peaks).
1H NMR Acquisition:
Acquire at minimum 400 MHz (600 MHz preferred).
Set relaxation delay (d1) to >2 seconds to allow full relaxation of aromatic protons.
19F NMR Acquisition:
Acquire proton-coupled 19F NMR. Do not decouple. This allows you to see the splitting pattern of the Fluorine peak, which mirrors the proton environment.
Target Signature: The 19F signal should appear as a td (triplet of doublets) or similar complex multiplet reflecting one large coupling (H3) and two smaller couplings (H4, H6).
Impurity Signature (2,4-isomer): The 19F signal will appear more complex, likely a dt (doublet of triplets) due to two large ortho-couplings (H3, H5).
2D Confirmation (HMBC):
Run HMBC optimized for 8 Hz coupling.
Locate the -CH₂OH protons (approx 4.5 ppm).
Look for correlations to the aromatic ring.[13][14][15]
Validation: If the -CH₂OH protons correlate to a carbon that also has a large C-F coupling (
Hz), the alcohol is ortho to the fluorine (Isomer 2,3 or 2,1—Wait, 2,1 implies the alcohol is at 1 and F at 2, which is our target).
Check: Verify the correlation of the Methoxymethyl (-CH₂OMe) protons. In the 2,5-isomer, these protons should correlate to C5. C5 should show a weak meta-coupling to Fluorine in the 13C spectrum, not a strong ortho-coupling.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 102599605, Bis(5-fluoro-2-methoxyphenyl)methanol. Retrieved from [Link]
Context: Provides spectral data analogies for fluoro-methoxy-benzyl alcohol deriv
Royal Society of Chemistry. (2014). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Retrieved from [Link]
Context: Discusses regioisomer formation and NMR analysis of fluorin
Context: Establishes baseline purity standards and physical forms for similar fluorin
National Institutes of Health (NIH). (2022). Demystifying fluorine chemical shifts. Retrieved from [Link]
Context: Authoritative source on the electronic origins of 19F NMR shifts and coupling constants in substituted arom
ChemRxiv. (2018). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from [Link]
Context: Provides experimental 1H NMR shifts for 2-fluoro-5-methoxy substituted benzene rings, serving as a reference for the target substitution p
To ensure the highest standards of laboratory safety and regulatory compliance, handling specialized fluorinated building blocks requires a deep understanding of their chemical behavior. (2-Fluoro-5-(methoxymethyl)phenyl...
Author: BenchChem Technical Support Team. Date: March 2026
To ensure the highest standards of laboratory safety and regulatory compliance, handling specialized fluorinated building blocks requires a deep understanding of their chemical behavior. (2-Fluoro-5-(methoxymethyl)phenyl)methanol is a highly valuable intermediate in drug development, but its unique structural features—specifically the benzylic alcohol, the methoxymethyl ether linkage, and the aromatic fluorine atom—dictate strict operational and disposal protocols.
As your trusted partner in chemical safety, we have synthesized field-proven insights with authoritative guidelines from OSHA and the EPA to provide you with a comprehensive, self-validating system for managing this compound from procurement to final destruction.
Chemical & Physical Profiling: The Causality of Hazard
To handle a chemical safely, you must first understand why it behaves the way it does. The hazards associated with (2-Fluoro-5-(methoxymethyl)phenyl)methanol are not arbitrary; they are direct consequences of its molecular architecture.
Used for stoichiometric calculations and spill volume assessments.
Hazard Statements
H315, H319, H335
Causes skin irritation, serious eye irritation, and respiratory irritation.
Structural Vulnerabilities
Ether Linkage & C-F Bond
Ether: Susceptible to autoxidation, forming explosive peroxides over time[3].C-F Bond: Releases highly toxic Hydrogen Fluoride (HF) gas upon thermal decomposition[4].
Mechanistic Insight:
The primary hazard of this compound during long-term storage is the methoxymethyl ether group . Ethers possess alpha-hydrogens that are susceptible to radical abstraction by atmospheric oxygen, leading to the formation of unstable hydroperoxides[3]. During disposal, the aromatic fluorine becomes the critical factor. Standard incineration of non-halogenated organics produces
and . However, combusting a fluorinated compound cleaves the C-F bond, generating corrosive Hydrogen Fluoride (HF) gas, which must be actively neutralized[4].
Operational Safety & Handling Protocol
Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must implement a Chemical Hygiene Plan (CHP) that dictates the safe handling of hazardous substances[5][6].
Step-by-Step Handling Methodology:
Inventory & Dating: Upon receiving the chemical, immediately write the date received and the date opened on the container label. Because it contains an ether linkage, dating is a mandatory self-validating step to track peroxide formation risk[3].
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to mitigate the H335 (respiratory irritation) hazard[7].
Personal Protective Equipment (PPE): Don chemical splash goggles, a standard laboratory coat, and nitrile gloves[3]. Causality: The compound is a known defatting agent that causes H315 skin irritation and H319 eye irritation by denaturing localized proteins.
Decontamination: Upon completing the experiment, remove at least one glove before touching door handles to prevent cross-contamination of laboratory surfaces[3]. Wash hands thoroughly with soap and water.
Operational workflow for the handling and disposal of halogenated ether compounds.
Proper Disposal Procedures: The Halogenated Waste Stream
The EPA strictly prohibits the disposal of hazardous solvents down the drain[8]. Because (2-Fluoro-5-(methoxymethyl)phenyl)methanol contains fluorine, it must be managed from "cradle to grave" under RCRA regulations as a Halogenated Solvent Waste [9].
Step-by-Step Disposal Methodology:
Strict Segregation: Do not mix this compound with non-halogenated waste (e.g., acetone, methanol)[9][10]. Causality: Mixing halogenated and non-halogenated waste not only exponentially increases disposal costs but can also trigger dangerous exothermic reactions (e.g., mixing acetone with halogenated solvents like chloroform can cause explosions)[2].
Peroxide Validation (If Applicable): If the compound has been stored for more than 6 months, test the liquid for peroxides using standard iodide test strips before moving it to the waste stream. If peroxides are >100 ppm, the waste must be treated by a specialized bomb squad or chemically reduced (e.g., with ferrous sulfate) prior to transport.
Containerization: Place the waste in a compatible, tightly capped container (HDPE or PTFE-lined). Fill the container no more than ¾ full to allow for vapor expansion[10].
Labeling: Attach a red hazardous waste tag clearly identifying the contents as "Halogenated Solvent Waste - Contains Fluorinated Ethers"[2][8].
Incineration Routing: Transfer the waste to an EPA-permitted vendor. The waste will undergo high-temperature rotary kiln or liquid injection incineration[4].
The Science of Halogenated Incineration
Why can't this be disposed of in a standard incinerator? When (2-Fluoro-5-(methoxymethyl)phenyl)methanol is thermally oxidized at >800°C, the carbon framework is converted to
and . However, the fluorine atom is converted into Hydrogen Fluoride (HF) gas[4]. To prevent environmental toxicity, the incinerator must be equipped with a caustic scrubber (typically a Sodium Hydroxide spray) that neutralizes the HF gas into harmless Sodium Fluoride (NaF) saltwater[4].
Thermal degradation pathway illustrating the neutralization of hydrogen fluoride gas.
Spill Response & Decontamination
In the event of a localized laboratory spill, execute the following self-validating recovery protocol:
Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to maximize exhaust velocity.
Absorb: Cover the liquid spill with a universal inert absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust, as the ether component poses a flammability risk.
Collect: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty hazardous waste bag.
Decontaminate: Wash the spill surface with a mild detergent and water to remove residual fluorinated organics.
Dispose: Place the sealed bag into the Halogenated Solid Waste stream[4].
References
ChemicalBook.(2-FLUORO-5-(METHOXYMETHYL)PHENYL)METHANOL CAS No. 1895357-06-8.
Sigma-Aldrich.Safety Data Sheet: 1-(3-fluoro-4-methoxyphenyl)ethan-1-ol (Analog Hazard Data).
Occupational Safety and Health Administration (OSHA).Laboratory Safety Guidance (29 CFR 1910.1450).
Middle Tennessee State University (MTSU).Lab Safety Guidelines – Environmental Health & Safety Services.
Oregon OSHA.Preventing Exposure to Hazardous Chemicals in Laboratories.
Naval Postgraduate School (NPS).OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
Hazardous Waste Experts.Guidelines for Solvent Waste Recycling and Disposal.
AllSource Environmental.Guidelines for Solvent Waste Recycling & Disposal.
University of Wollongong (UOW).Hazardous Waste Disposal Guidelines.
Northwestern University.Hazardous Waste Disposal Guide - Research Safety.
Personal protective equipment for handling (2-Fluoro-5-(methoxymethyl)phenyl)methanol
As a Senior Application Scientist, I recognize that handling specialized fluorinated intermediates requires moving beyond generic safety data sheets. (2-Fluoro-5-(methoxymethyl)phenyl)methanol is a highly valuable buildi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized fluorinated intermediates requires moving beyond generic safety data sheets. (2-Fluoro-5-(methoxymethyl)phenyl)methanol is a highly valuable building block—frequently utilized in the synthesis of advanced therapeutics like voltage-gated sodium channel modulators[1]—but its unique structural motifs present specific toxicological and logistical challenges.
This guide provides a self-validating, mechanistic approach to the safe handling, emergency response, and disposal of this compound, ensuring operational safety and scientific integrity in your laboratory.
Chemical Identity & Mechanistic Toxicology
To design an effective safety protocol, we must first understand why a chemical is hazardous. The toxicity of (2-Fluoro-5-(methoxymethyl)phenyl)methanol is driven by three distinct structural features:
The Benzyl Alcohol Scaffold (Permeation Enhancer): Benzyl alcohol derivatives are notorious for their ability to rapidly cross the stratum corneum (the skin's outer layer). They act as carrier solvents, pulling themselves and other dissolved solutes directly into the bloodstream[2].
Fluorine Substitution (Lipophilicity): The addition of the highly electronegative fluorine atom at the 2-position significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity accelerates dermal penetration and exacerbates skin and eye irritation (GHS Category 2 and 2A, respectively)[3].
Methoxymethyl (MOM) Ether Moiety (Acid Lability): While stable under basic and neutral conditions, the MOM ether group at the 5-position is susceptible to acid-catalyzed cleavage. Exposure to strong concentrated acids can hydrolyze this group, releasing toxic formaldehyde and methanol gas into the workspace.
A critical failure point in many laboratories is the over-reliance on standard thin nitrile exam gloves. Quantitative permeation testing demonstrates that benzyl alcohol derivatives rapidly degrade thin nitrile, offering virtually zero protection[5].
Butyl rubber provides excellent resistance with a breakthrough time of >480 minutes [2]. Standard nitrile (0.1 mm) fails in <10 minutes [5]. If using nitrile, gloves must be changed immediately upon suspected contact.
Eye/Face Protection
ANSI Z87.1 / EN 166 compliant chemical splash goggles.
The compound causes serious eye irritation (Category 2A)[3]. Safety glasses with side shields are insufficient against vapor or splash hazards.
Body Protection
100% Cotton or Nomex flame-resistant lab coat.
Synthetic blends (e.g., polyester) can dissolve upon contact with organic solvents or melt into the skin during a fire event.
Respiratory
Certified Chemical Fume Hood (80–100 fpm face velocity).
Prevents inhalation of aerosols (Acute Tox. 4)[3] and mitigates exposure to potential formaldehyde off-gassing if accidental acid cleavage occurs.
Standard Operating Procedure: Handling & Weighing
This step-by-step methodology ensures a self-validating workflow where each action inherently prevents the next potential hazard.
Step 1: Environmental Pre-Check
Verify the fume hood monitor reads a safe face velocity (typically 80–100 feet per minute).
Crucial: Clear the immediate workspace of all strong acids (e.g., HCl, H2SO4, TFA) to eliminate the risk of accidental MOM-ether cleavage.
Step 2: Weighing Protocol
Place an anti-static weigh boat on the analytical balance inside the fume hood.
Use a grounded, stainless-steel spatula to transfer the compound. Causality: Fluorinated organics can generate static charge during transfer; grounding prevents static discharge which could ignite flammable solvent vapors nearby.
Step 3: Solubilization & Transfer
Dissolve the compound in a compatible organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Tetrahydrofuran) before removing it from the hood. Transferring it as a dilute solution significantly reduces the acute inhalation hazard.
Step 4: Immediate Decontamination
Wipe down the balance pan and surrounding hood surface with a lint-free wipe soaked in isopropanol. The lipophilic nature of the compound means water alone will not effectively clean the surface.
Emergency Spill Response & Decontamination
In the event of a spill, rapid, logic-driven action is required to prevent dermal exposure and vapor inhalation.
Workflow for assessing and responding to (2-Fluoro-5-(methoxymethyl)phenyl)methanol spills.
Step-by-Step Spill Response Protocol:
Assessment: Determine if the spill is minor (manageable, inside the hood) or major (outside the hood, requiring Environmental Health and Safety (EHS) intervention).
Upgraded PPE: Before approaching a minor spill, upgrade hand protection to Butyl rubber[2]. If working outside a hood, don a half-mask respirator with Organic Vapor (Type A) cartridges.
Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand, diatomaceous earth, or vermiculite. Do not use combustible absorbents like sawdust, as organic liquids can lower the ignition threshold.
Collection: Use non-sparking polypropylene tools to scoop the saturated absorbent into a sealable High-Density Polyethylene (HDPE) container.
Chemical Decontamination: Wash the spill area first with a heavy-duty laboratory detergent and water to remove bulk residue, followed by a final wipe-down with isopropanol to dissolve and lift any remaining lipophilic fluorinated traces.
Waste Disposal Plan
Improper disposal of fluorinated compounds can lead to severe regulatory fines and damage to institutional incinerators.
Segregation: All waste containing (2-Fluoro-5-(methoxymethyl)phenyl)methanol must be strictly segregated into the Halogenated Organic Waste stream. Mixing this with non-halogenated solvents creates toxic, corrosive hydrogen fluoride (HF) gas during the incineration process.
Labeling: Containers must be explicitly labeled: "Halogenated Organic Waste - Contains Fluorinated Benzyl Alcohol Derivatives."
Storage: Store waste containers in secondary containment trays within a designated Satellite Accumulation Area (SAA). Ensure the area is well-ventilated and strictly isolated from strong oxidizers and mineral acids.
References
Google Patents. "WO2013093497A1 - 2-(pyridin-2yl)-1,7-diaza-spiro[4.4]nonane-6-one compounds as voltage-gated sodium channels modulators".
Chemicals.co.uk. "SAFETY DATA SHEET BENZYL ALCOHOL TECH". Chemicals UK. [Link]
Yale University Environmental Health & Safety. "Kimberly Clark Nitrile Gloves Chemical Resistance Guide". Yale University. [Link]